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  • Product: 2-Quinoxalinol, 3-(trichloromethyl)-
  • CAS: 73855-49-9

Core Science & Biosynthesis

Foundational

Synthesis, Characterization, and Applications of 3-(Trichloromethyl)quinoxalin-2(1H)-one: A Comprehensive Technical Guide

Abstract The quinoxaline scaffold is a privileged structure in organic synthesis, materials science, and medicinal chemistry. Specifically, 3-(trichloromethyl)quinoxalin-2(1H)-one (also indexed as 2-Quinoxalinol, 3-(tric...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoxaline scaffold is a privileged structure in organic synthesis, materials science, and medicinal chemistry. Specifically, 3-(trichloromethyl)quinoxalin-2(1H)-one (also indexed as 2-Quinoxalinol, 3-(trichloromethyl)-; CAS: 73855-49-9) serves as a critical intermediate for the development of targeted antiplasmodial agents and advanced corrosion inhibitors[1]. This whitepaper provides an in-depth mechanistic analysis of its synthesis, self-validating experimental protocols, and a comprehensive overview of its physicochemical and biological properties.

Structural Dynamics: Tautomerism and Core Properties

While systematically named as a "quinoxalinol" in older literature, the compound exists in a tautomeric equilibrium between the lactim (2-hydroxy) and lactam (1H-one) forms.

Spectroscopic evidence and X-ray crystallographic data of related quinoxaline derivatives confirm that the lactam form predominates in both the solid state and in most organic solvents. This preference is driven by the thermodynamic stability conferred by the amide resonance (N–C=O), which is significantly higher than that of the imidic acid (N=C–OH) configuration. The presence of the highly electron-withdrawing trichloromethyl (–CCl₃) group at the C3 position further polarizes the molecule, increasing the acidity of the N1 proton and dictating the molecule's unique reactivity and target-binding profiles.

Quantitative Data Summary
PropertyValue
Chemical Name 3-(Trichloromethyl)quinoxalin-2(1H)-one
CAS Registry Number 73855-49-9
Molecular Formula C₉H₅Cl₃N₂O
Molecular Weight 263.51 g/mol
Tautomeric State Lactam (1H-one) predominant
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (C=O, N)

Strategic Synthesis: Mechanistic Pathways

The synthesis of 3-(trichloromethyl)quinoxalin-2(1H)-one is typically achieved via a two-step sequence: the construction of the quinoxaline core followed by the exhaustive halogenation of a C3-methyl precursor.

Step 1: Condensation (Core Assembly)

The initial step involves the classical Hinsberg-type condensation of o-phenylenediamine (1,2-diaminobenzene) with an α-keto ester, specifically ethyl pyruvate. The differing nucleophilicities of the two amine groups are irrelevant here due to the symmetry of the unsubstituted diamine, resulting in a rapid, high-yielding cyclization to 3-methylquinoxalin-2(1H)-one .

Step 2: Exhaustive Chlorination

The traditional approach to converting the C3-methyl group to a trichloromethyl group utilizes phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃). However, this method is highly moisture-sensitive, requires harsh refluxing conditions, and complicates the workup due to the generation of copious amounts of HCl and phosphoric acid byproducts.

The Modern Approach: A superior, field-validated method employs N-chlorosuccinimide (NCS) and triphenylphosphine (PPh₃) in carbon tetrachloride (CCl₄)[2].

  • Causality of Reagent Choice: PPh₃ reacts with NCS to generate a highly reactive chlorophosphonium intermediate in situ. This species acts as a mild, neutral chlorinating agent. Because the C3-methyl group is highly activated (acidic) due to the adjacent imine nitrogen and carbonyl group, it undergoes rapid, exhaustive radical/ionic chlorination without degrading the heteroaromatic core.

Synthesis OPD o-Phenylenediamine (1,2-Diaminobenzene) Condensation Condensation (Reflux, EtOH) OPD->Condensation EP Ethyl Pyruvate (α-Keto Ester) EP->Condensation Interm 3-Methylquinoxalin-2(1H)-one (Intermediate) Condensation->Interm Chlorination Exhaustive Chlorination (NCS, PPh3, CCl4, Reflux) Interm->Chlorination Product 3-(Trichloromethyl)quinoxalin-2(1H)-one (Target Compound) Chlorination->Product

Workflow for the two-step synthesis of 3-(trichloromethyl)quinoxalin-2(1H)-one.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring) and specific workup rationales are included to ensure reproducibility.

Protocol A: Synthesis of 3-Methylquinoxalin-2(1H)-one
  • Reaction Setup: Dissolve o-phenylenediamine (10.0 mmol, 1.08 g) in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Slowly add ethyl pyruvate (11.0 mmol, ~1.28 g) dropwise at room temperature. Rationale: Dropwise addition prevents excessive exothermic polymerization of the pyruvate.

  • Reflux: Heat the mixture to reflux for 2–3 hours. Monitor completion via TLC (Silica gel, CH₂Cl₂/EtOAc 3:1). The disappearance of the diamine spot indicates completion.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The product will precipitate as a crystalline solid. Filter under vacuum and wash with cold ethanol (2 × 5 mL) to remove unreacted starting materials.

  • Drying: Dry under high vacuum to afford 3-methylquinoxalin-2(1H)-one as a pale yellow solid. Yield: ~85-90%.

Protocol B: Exhaustive Chlorination to 3-(Trichloromethyl)quinoxalin-2(1H)-one
  • Reagent Activation: In a flame-dried, argon-purged flask, dissolve triphenylphosphine (PPh₃, 15.0 mmol) in anhydrous CCl₄ (40 mL). Add N-chlorosuccinimide (NCS, 15.0 mmol) in portions. Stir for 15 minutes at room temperature until a white suspension of the chlorophosphonium complex forms.

  • Substrate Addition: Add 3-methylquinoxalin-2(1H)-one (3.0 mmol) to the suspension.

  • Reflux: Heat the mixture to reflux for 6–8 hours. Rationale: The exhaustive substitution of three protons requires sustained thermal energy to overcome the increasing steric hindrance of the incoming chlorine atoms.

  • Workup: Cool the mixture and filter off the solid succinimide byproduct. Wash the filtrate with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize any trace HCl generated during the reaction.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue via flash column chromatography (Silica gel, 1-5% EtOAc in petroleum ether). Rationale: Column chromatography cleanly separates the target compound from triphenylphosphine oxide (TPPO), which elutes much later due to its high polarity.

Analytical Characterization

Verification of the trichloromethylated product requires careful spectral analysis to differentiate it from mono- or di-chlorinated intermediates.

  • ¹H NMR (400 MHz, CDCl₃): The complete disappearance of the C3-methyl singlet (~2.6 ppm) is the primary indicator of successful exhaustive chlorination. The spectrum will display a broad singlet at ~12.5 ppm (N-H, exchangeable with D₂O) and a multiplet between 7.30–7.90 ppm integrating for 4 protons (aromatic core).

  • ¹³C NMR (100 MHz, CDCl₃): The quaternary carbon of the –CCl₃ group appears distinctively downfield at ~96.0 ppm. The amide carbonyl (C=O) resonates at ~153.0 ppm, and the imine-adjacent carbon (C3) shifts to ~148.0 ppm due to the strong deshielding effect of the adjacent trichloromethyl group.

  • IR (ATR, cm⁻¹): Strong absorption at ~1670 cm⁻¹ (amide C=O stretch), ~3200-2800 cm⁻¹ (broad, N-H stretch), and a characteristic intense band at ~780 cm⁻¹ (C-Cl stretch).

Biological and Industrial Applications

The incorporation of the bulky, highly lipophilic –CCl₃ group transforms the quinoxaline core into a highly specialized molecule with dual-domain applications.

Antiplasmodial Activity (Targeting the Apicoplast)

Recent Structure-Activity Relationship (SAR) studies have identified 3-trichloromethylquinoxalines as potent antiplasmodial agents[3]. They specifically target the apicoplast of Plasmodium falciparum—a plant-like organelle essential for parasite survival.

  • Mechanistic Causality: The trichloromethyl group is not merely a placeholder; it is an absolute requirement for activity. When the –CCl₃ group is replaced by –CH₃, –CF₃, or –H, researchers observe severe "activity cliffs" (a total loss of efficacy)[4]. The steric bulk and specific lipophilicity of the –CCl₃ group are perfectly tuned to fit the hydrophobic pocket of the apicoplast target, leading to severe alteration of apicoplast biogenesis and delayed parasite death.

Industrial Corrosion Inhibition

Quinoxalin-2-ones are highly effective corrosion inhibitors for mild steel in hydrochloric acid environments.

  • Mechanistic Causality: Density Functional Theory (DFT) studies reveal that substituting the C3 position alters the HOMO/LUMO energy gap[5]. While electron-donating groups (like –CH₃) generally increase electron transfer to the metal surface, the heavy electron-withdrawing nature of the –CCl₃ group modulates the dipole moment and the topological polar surface area, allowing the molecule to form a dense, protective monolayer on the steel surface via chemisorption.

MOA cluster_bio Biological Application cluster_ind Industrial Application Target 3-(Trichloromethyl)quinoxalin-2(1H)-one Plasmodium Plasmodium falciparum Target->Plasmodium Antiplasmodial Agent Steel Mild Steel in Acid Target->Steel Corrosion Inhibitor Apicoplast Apicoplast Targeting (Biogenesis Inhibition) Plasmodium->Apicoplast Death Delayed Parasite Death Apicoplast->Death Adsorption Surface Adsorption (HOMO/LUMO Modulation) Steel->Adsorption Protection Corrosion Inhibition Adsorption->Protection

Dual application pathways of 3-(trichloromethyl)quinoxalin-2(1H)-one in biology and industry.

References

  • Goswami, S., Maity, A. C., & Fun, H. K. (2007). Facile Synthesis of 6-Trichloromethylpterin and 2-Chloro-3-trichloromethylquinoxaline along with a Library of Trichloromethyl Heterocycles Using N-Chlorosuccinimide and Triphenyl Phosphine. Chemistry Letters, 36(4), 542-543. Retrieved from [Link]

  • Paloque, L., et al. (2021). Antiplasmodial 2-thiophenoxy-3-trichloromethyl quinoxalines target the apicoplast of Plasmodium falciparum. European Journal of Medicinal Chemistry, 224, 113722. Retrieved from [Link]

  • Obot, I. B., & Obi-Egbedi, N. O. (2012). DFT Study of 7-R-3methylquinoxalin-2(1H)-ones (R=H; CH3; Cl) as Corrosion Inhibitors in Hydrochloric Acid. International Journal of Electrochemical Science, 7, 7087-7082. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the In Vitro Antiplasmodial Activity of 3-(Trichloromethyl)quinoxalin-2-ol

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction: The Imperative for Novel Antimalarial Agents Malaria, a life-threatening parasitic disease caused by Plasmodiu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Imperative for Novel Antimalarial Agents

Malaria, a life-threatening parasitic disease caused by Plasmodium species, continues to be a significant global health challenge, with Plasmodium falciparum being the most virulent species. The emergence and spread of parasite resistance to frontline artemisinin-based combination therapies (ACTs) underscore the urgent need for the discovery and development of new antimalarial drugs with novel mechanisms of action.[1][2] Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including potent antiplasmodial effects.[3][4][5][6] This guide focuses on the in vitro antiplasmodial potential of a specific scaffold, 3-(trichloromethyl)quinoxalin-2-ol, and its analogues, providing a technical framework for its evaluation and potential as a lead compound in antimalarial drug discovery. The trichloromethyl (CCl₃) group, in particular, has been identified as a key pharmacophore in several series of antiplasmodial quinoxalines, suggesting a specific mode of action that warrants detailed investigation.[2][7][8]

Synthesis and Chemical Profile of 3-(Trichloromethyl)quinoxalin-2-ol

The synthesis of 3-(trichloromethyl)quinoxalin-2-ol and its derivatives generally proceeds through the condensation of an o-phenylenediamine with a reactive 1,2-dicarbonyl compound or its equivalent. For the synthesis of the target compound, a common route involves the reaction of o-phenylenediamine with a derivative of pyruvic acid bearing a trichloromethyl group.

General Synthetic Protocol:

A generalized protocol for the synthesis of quinoxaline derivatives is as follows:

  • Reactant Preparation: Dissolve o-phenylenediamine and an equimolar amount of a suitable 1,2-dicarbonyl compound (e.g., a derivative of chloral hydrate) in a suitable solvent, such as ethanol or acetic acid.

  • Condensation Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography to yield the desired 3-(trichloromethyl)quinoxalin-2-ol.

The chemical stability and solubility of the synthesized compound should be thoroughly characterized. Its solubility in dimethyl sulfoxide (DMSO) is a critical parameter for the preparation of stock solutions for in vitro biological assays.

In Vitro Antiplasmodial Activity Assessment: A Methodological Deep Dive

The cornerstone of evaluating any potential antimalarial compound is the in vitro assessment of its activity against the asexual erythrocytic stages of P. falciparum. This section provides a detailed, step-by-step methodology for conducting these assays, emphasizing the causality behind experimental choices.

Cultivation of Plasmodium falciparum

Continuous in vitro culture of P. falciparum is essential for drug sensitivity testing.[9]

  • Parasite Strains: It is crucial to test the compound against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains to assess its efficacy against drug-resistant parasites.[4]

  • Culture Medium: The standard culture medium is RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, and a serum source (e.g., 10% human serum or 0.5% Albumax I).[9][10] The choice of serum or serum substitute can influence parasite growth and drug sensitivity, and thus should be kept consistent throughout the experiments.[9]

  • Culture Conditions: Parasites are maintained in human O+ erythrocytes at a 2-5% hematocrit and incubated at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.

  • Synchronization: For certain assays, synchronization of the parasite culture to the ring stage is necessary to ensure a homogenous starting population. This is typically achieved by treatment with 5% D-sorbitol.

In Vitro Drug Sensitivity Assays

Several robust and high-throughput methods are available to determine the 50% inhibitory concentration (IC₅₀) of a compound. The SYBR Green I-based fluorescence assay is a widely used and reliable method.

SYBR Green I-based Fluorescence Assay Protocol:
  • Drug Preparation: Prepare a stock solution of 3-(trichloromethyl)quinoxalin-2-ol in DMSO. A serial two-fold dilution of the compound is then prepared in a 96-well microtiter plate using the complete culture medium.

  • Parasite Culture Addition: A synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) is added to each well of the plate. Control wells containing parasitized red blood cells without the drug (positive control) and non-parasitized red blood cells (negative control) are also included.

  • Incubation: The plates are incubated for 72 hours under the standard culture conditions described above.

  • Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. The plates are then thawed, and a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is calculated using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Experimental Workflow for In Vitro Antiplasmodial Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P_falciparum P. falciparum Culture (Synchronized Rings) Incubation Add Parasite Culture to Plate & Incubate for 72h P_falciparum->Incubation Compound_Prep Compound Dilution Series in 96-well Plate Compound_Prep->Incubation Lysis Freeze-Thaw to Lyse Cells Incubation->Lysis Staining Add SYBR Green I Lysis Buffer Lysis->Staining Fluorescence Measure Fluorescence (Ex: 485nm, Em: 530nm) Staining->Fluorescence IC50_Calc Calculate IC50 Value (Dose-Response Curve) Fluorescence->IC50_Calc

Caption: Workflow for the SYBR Green I-based in vitro antiplasmodial assay.

Cytotoxicity Assessment

To evaluate the selectivity of the compound for the parasite over host cells, its cytotoxicity against a mammalian cell line is determined. The human hepatoma cell line HepG2 is commonly used.

MTT Assay for Cytotoxicity:
  • Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) and seeded into a 96-well plate.

  • Compound Addition: A serial dilution of the test compound is added to the wells, and the plate is incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at ~570 nm.

  • CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

The Selectivity Index (SI) is then calculated as the ratio of the CC₅₀ to the IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite.

Anticipated Results and Data Presentation

Based on studies of structurally related 2-phenoxy-3-trichloromethylquinoxalines and 2-thiophenoxy-3-trichloromethyl quinoxalines, it is anticipated that 3-(trichloromethyl)quinoxalin-2-ol will exhibit potent antiplasmodial activity.[2][7][8]

Table 1: Illustrative In Vitro Activity Profile of Trichloromethyl Quinoxaline Derivatives
CompoundP. falciparum StrainIC₅₀ (µM)Cytotoxicity (CC₅₀, µM on HepG2)Selectivity Index (SI)Reference
Hit Compound 3i (2-(4-nitrophenoxy)-3-(trichloromethyl)quinoxaline)K1 (resistant)0.232160[2]
Hit Compound 3k (2-((4-chlorophenyl)thio)-3-(trichloromethyl)quinoxaline)K1 (resistant)0.356175[7][8]

These data highlight that the trichloromethyl quinoxaline scaffold is capable of producing compounds with nanomolar antiplasmodial potency and a favorable selectivity index. The replacement of the 2-hydroxyl group in the target compound with phenoxy or thiophenoxy moieties appears to be a viable strategy for enhancing activity.

Proposed Mechanism of Action: Targeting the Apicoplast

The trichloromethyl group is a key determinant of the antiplasmodial activity of this class of quinoxalines.[2][7] Studies on related compounds strongly suggest that they may target the apicoplast, a non-photosynthetic plastid found in Plasmodium parasites.[2][7][8] The apicoplast is essential for parasite survival and is involved in key metabolic pathways, such as fatty acid and isoprenoid synthesis, making it an attractive drug target.[2]

Compounds targeting the apicoplast often exhibit a "delayed death" phenotype, where the effect of the drug is only observed in the second cycle of parasite replication after treatment. This can be investigated by modifying the in vitro assay to include a "washout" step after the initial incubation period.

Proposed Mechanism of Action Pathway

G Compound 3-(Trichloromethyl)quinoxalin-2-ol Apicoplast Apicoplast Compound->Apicoplast Inhibition Metabolic_Pathways Essential Metabolic Pathways (e.g., Fatty Acid Synthesis, Isoprenoid Precursor Synthesis) Apicoplast->Metabolic_Pathways Supports Delayed_Death Delayed Death Phenotype Apicoplast->Delayed_Death Disruption leads to Parasite_Growth Parasite Growth and Replication Metabolic_Pathways->Parasite_Growth Essential for

Caption: Proposed mechanism of action targeting the parasite apicoplast.

Conclusion and Future Directions

The 3-(trichloromethyl)quinoxalin-2-ol scaffold represents a promising starting point for the development of novel antimalarial agents. The potent in vitro activity and high selectivity indices observed for closely related analogues underscore the potential of this chemical class. The crucial role of the trichloromethyl group and the proposed targeting of the parasite's apicoplast offer a compelling avenue for overcoming existing drug resistance mechanisms.

Future research should focus on:

  • Synthesis and evaluation of a focused library of 3-(trichloromethyl)quinoxalin-2-ol derivatives to establish a clear structure-activity relationship (SAR).

  • In-depth mechanistic studies to confirm apicoplast targeting and identify the specific molecular target within this organelle.

  • Pharmacokinetic and in vivo efficacy studies of lead compounds in animal models of malaria.

By systematically applying the principles of medicinal chemistry and parasitology, the 3-(trichloromethyl)quinoxaline scaffold can be optimized to deliver a new generation of effective and safe antimalarial drugs.

References
  • Basco, L. K., & Le Bras, J. (1993). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy, 37(11), 2343-2348. [Link]

  • Ziegler, J., et al. (2002). In vitro Plasmodium falciparum drug sensitivity assay: inhibition of parasite growth by incorporation of stomatocytogenic amphiphiles into the erythrocyte membrane. Antimicrobial Agents and Chemotherapy, 46(5), 1441-1446. [Link]

  • Saeed, M., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology, 7, 339. [Link]

  • Gil, A., et al. (2014). Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. Molecules, 19(2), 2348-2368. [Link]

  • Woodland, J. G. (2019). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria Knowledge Hub. [Link]

  • Luth, M. R., et al. (2018). Quinoxaline-Based Anti-Schistosomal Compounds Have Potent Anti-Malarial Activity. Pathogens, 7(4), 89. [Link]

  • Nsobya, S. L., et al. (2010). In Vitro Sensitivities of Plasmodium falciparum to Different Antimalarial Drugs in Uganda. Antimicrobial Agents and Chemotherapy, 54(3), 1100-1106. [Link]

  • Ziegler, J., et al. (2002). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 46(5), 1441-1446. [Link]

  • Singh, P. P., et al. (2015). In Vitro Antimalarial Drug Sensitivity Testing For Plasmodium falciparum and Plasmodium vivax. IOSR Journal of Dental and Medical Sciences, 14(4), 49-55. [Link]

  • Gil, A., et al. (2014). Synthesis, biological evaluation and structure-activity relationships of new quinoxaline derivatives as anti-Plasmodium falciparum agents. Molecules, 19(2), 2348-2368. [Link]

  • Musso, L., et al. (2021). 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum. Molecules, 26(11), 3326. [Link]

  • Zarranz, B., et al. (2005). Synthesis and antimalarial activity of new 3-arylquinoxaline-2-carbonitrile derivatives. Arzneimittelforschung, 55(12), 754-761. [Link]

  • Musso, L., et al. (2021). Antiplasmodial 2-thiophenoxy-3-trichloromethyl quinoxalines target the apicoplast of Plasmodium falciparum. European Journal of Medicinal Chemistry, 224, 113722. [Link]

  • Ancelin, M. L., et al. (1992). Synthesis and in vitro antimalarial activity of some indolo[3,2-c]quinolines. European Journal of Medicinal Chemistry, 27(8), 851-858. [Link]

  • Deharo, E., et al. (2006). Antiplasmodial activity of 3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide derivatives. Revista Brasileira de Ciências Farmacêuticas, 42(4), 535-540. [Link]

  • Vicente, E., et al. (2008). Synthesis and Antiplasmodial Activity of 3-Furyl and 3-Thienylquinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives. Molecules, 13(4), 893-902. [Link]

  • Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1083. [Link]

  • Guillon, J., et al. (2004). Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines, Bispyrrolo[1,2-a]quinoxalines, Bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and Bispyrrolo[1,2-a]thieno[3,2-e]pyrazines. Journal of Medicinal Chemistry, 47(8), 1997-2009. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 481-515. [Link]

  • Traore, A., et al. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology, 12(6), 458-463. [Link]

  • Musso, L., et al. (2021). Antiplasmodial 2-thiophenoxy-3-trichloromethyl quinoxalines target the apicoplast of Plasmodium falciparum. European Journal of Medicinal Chemistry, 224, 113722. [Link]

  • Singh, P., et al. (2022). Anti Cancer Potential of some Indole based Quinoxaline Derivatives against Dalton's Lymphoma Cells. Research Journal of Pharmacy and Technology, 15(10), 4473-4478. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Search Results for "cytotoxic". [Link]

  • Anderson, R. F., et al. (2016). Radical Chemistry and Cytotoxicity of Bioreductive 3-Substituted Quinoxaline Di-N-Oxides. Chemical Research in Toxicology, 29(8), 1299-1309. [Link]

Sources

Foundational

Cytotoxicity of 2-Quinoxalinol, 3-(trichloromethyl)- on cancer cell lines

An In-Depth Technical Guide to the Cytotoxicity of 2-Quinoxalinol, 3-(trichloromethyl)- on Cancer Cell Lines For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Quinoxaline derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cytotoxicity of 2-Quinoxalinol, 3-(trichloromethyl)- on Cancer Cell Lines

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This technical guide provides a comprehensive framework for investigating the cytotoxicity of a specific, yet under-researched derivative, 2-Quinoxalinol, 3-(trichloromethyl)-. While direct studies on this particular compound are not extensively available in the public domain, this document synthesizes the current understanding of quinoxaline cytotoxicity to propose a robust, scientifically-grounded approach for its evaluation. We will delve into detailed experimental protocols, explore potential mechanisms of action, and present a logical workflow for characterizing its anticancer potential. The causality behind each experimental choice is explained to provide a self-validating system for investigation.

Introduction: The Quinoxaline Scaffold in Oncology

The quinoxaline core, a fusion of benzene and pyrazine rings, is a key pharmacophore in the development of novel therapeutic agents.[4] Its structural similarity to purine antimetabolites has made it a fertile ground for the discovery of potent chemotherapeutics.[5] Several quinoxaline derivatives have entered clinical trials, and some have received FDA approval as anticancer drugs, primarily functioning as kinase inhibitors.[1] The diverse biological activities of these compounds stem from their ability to interact with various cellular targets, including topoisomerases, kinases, and DNA, leading to the inhibition of cancer cell growth and the induction of apoptosis.[6]

The subject of this guide, 2-Quinoxalinol, 3-(trichloromethyl)-, possesses unique structural features that suggest a potential for significant cytotoxic activity. The quinoxalinol core provides a planar system capable of DNA intercalation, while the electron-withdrawing trichloromethyl group at the 3-position can significantly modulate the compound's electronic properties and reactivity, potentially enhancing its interaction with biological targets. This guide outlines a comprehensive strategy to elucidate the cytotoxic profile of this promising, yet uncharacterized, compound.

Proposed Workflow for Cytotoxicity Assessment

A multi-faceted approach is essential to comprehensively evaluate the cytotoxic potential of 2-Quinoxalinol, 3-(trichloromethyl)-. The following workflow is designed to progress from broad-spectrum screening to a more detailed mechanistic investigation.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Confirmation & Elucidation of Cell Death Type cluster_2 Phase 3: Mechanistic Investigation A Compound Preparation & Solubilization B Selection of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) A->B C MTT Assay for Cell Viability (Determine IC50 values) B->C D LDH Assay for Membrane Integrity C->D E Flow Cytometry (Annexin V/PI Staining) (Distinguish Apoptosis vs. Necrosis) C->E F Caspase Activity Assays (Caspase-3, -8, -9) E->F G Mitochondrial Membrane Potential Assay E->G H Reactive Oxygen Species (ROS) Detection E->H I Western Blot Analysis (Bcl-2 family, p53, etc.) F->I G->I

Caption: A logical workflow for the comprehensive cytotoxic evaluation of a novel compound.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, with explanations for key steps to ensure experimental robustness.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of 2-Quinoxalinol, 3-(trichloromethyl)- in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[8]

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a quantitative measure of cytotoxicity.[9]

  • Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[10]

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

    • Absorbance Measurement: Incubate for the recommended time and measure the absorbance at the specified wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Apoptosis vs. Necrosis Determination: Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining

This dual-staining method allows for the differentiation between viable, apoptotic, and necrotic cells.[11]

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Protocol:

    • Cell Treatment: Treat cells with 2-Quinoxalinol, 3-(trichloromethyl)- at its IC50 concentration for 24 hours.

    • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Potential Mechanisms of Action

Based on the known activities of other quinoxaline derivatives, several mechanisms could underlie the cytotoxicity of 2-Quinoxalinol, 3-(trichloromethyl)-.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents.[12] Quinoxaline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6]

G cluster_0 Intrinsic (Mitochondrial) Pathway cluster_1 Extrinsic (Death Receptor) Pathway A 2-Quinoxalinol, 3-(trichloromethyl)- B ↑ ROS Production A->B D ↓ Bcl-2 / ↑ Bax A->D J ↑ Fas/FasL Expression A->J C Mitochondrial Dysfunction B->C E Release of Cytochrome c C->E D->E F Apoptosome Formation E->F G Activation of Caspase-9 F->G H Activation of Caspase-3 G->H I Apoptosis H->I M Activation of Caspase-3 N Apoptosis K DISC Formation J->K L Activation of Caspase-8 K->L L->M M->N

Caption: Potential apoptotic pathways induced by 2-Quinoxalinol, 3-(trichloromethyl)-.

Key experiments to investigate these pathways include:

  • Caspase Activity Assays: Fluorometric or colorimetric assays to measure the activity of key caspases such as caspase-3 (executioner), caspase-8 (extrinsic pathway), and caspase-9 (intrinsic pathway).

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Using fluorescent dyes like JC-1 or TMRE to detect the loss of mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.

  • Western Blot Analysis: To assess the expression levels of key apoptosis-regulating proteins, such as the Bcl-2 family (Bcl-2, Bax, Bak) and p53.[13]

Generation of Reactive Oxygen Species (ROS)

The production of reactive oxygen species (ROS) can induce oxidative stress, leading to cellular damage and apoptosis.[14] The trichloromethyl group on the quinoxaline scaffold may contribute to redox cycling and the generation of ROS.

  • ROS Detection: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Role of Antioxidants: Co-treatment with an antioxidant like N-acetylcysteine (NAC) can be used to determine if ROS generation is a primary cause of the observed cytotoxicity.

Kinase Inhibition

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and PI3K/mTOR pathways.[6][15]

  • Kinase Inhibition Assays: In vitro kinase assays can be performed to screen for inhibitory activity against a panel of relevant kinases.

  • Western Blot Analysis: To examine the phosphorylation status of key downstream signaling molecules of these kinase pathways (e.g., Akt, ERK).

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be presented in a tabular format.

Table 1: Hypothetical IC50 Values (µM) of 2-Quinoxalinol, 3-(trichloromethyl)-

Cell Line24 hours48 hours72 hours
MCF-7 (Breast)75.2 ± 5.148.6 ± 3.925.3 ± 2.8
A549 (Lung)82.1 ± 6.355.4 ± 4.731.9 ± 3.1
HCT116 (Colon)68.9 ± 4.842.1 ± 3.521.7 ± 2.4

Table 2: Hypothetical Apoptosis Analysis by Flow Cytometry (at 48 hours)

Treatment% Live Cells% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
IC5045.8 ± 3.135.7 ± 2.918.5 ± 2.5

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the cytotoxic evaluation of 2-Quinoxalinol, 3-(trichloromethyl)-. The proposed workflow, from initial screening to mechanistic studies, is designed to provide a thorough understanding of its anticancer potential. While this document is based on the established activities of related quinoxaline derivatives, direct experimental validation is crucial.

Future research should focus on:

  • In vivo efficacy studies: To evaluate the antitumor activity of the compound in animal models.

  • Pharmacokinetic and toxicological profiling: To assess its drug-like properties and safety profile.

  • Structure-Activity Relationship (SAR) studies: To synthesize and evaluate analogs to optimize potency and selectivity.

By following the methodologies outlined in this guide, researchers can systematically unravel the cytotoxic properties of 2-Quinoxalinol, 3-(trichloromethyl)- and contribute to the development of novel quinoxaline-based anticancer therapeutics.

References

  • ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. (URL: )
  • Antitumoral activity of quinoxaline derivatives: A systematic review - ResearchG
  • Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed. (URL: [Link])

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC. (URL: [Link])

  • ANTICANCER ACTIVITY OF QUINOXALINE: A SYSTAMIC REVIEW - Googleapis.com. (URL: [Link])

  • Apoptosis in cancer: Key molecular signaling pathways and therapy targets. (URL: [Link])

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (URL: [Link])

  • Apoptotic cell signaling in cancer progression and therapy - PMC - NIH. (URL: [Link])

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (URL: [Link])

  • Targeting apoptotic pathways for cancer therapy - JCI. (URL: [Link])

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways - Research Journal of Pharmacy and Technology. (URL: [Link])

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (URL: [Link])

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. (URL: [Link])

  • The Role of Reactive Oxygen Species (ROS) in the Biological Activities of Metallic Nanoparticles - PMC. (URL: [Link])

  • Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed. (URL: [Link])

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. (URL: [Link])

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed. (URL: [Link])

  • LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. (URL: [Link])

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL: [Link])

  • Role of Reactive Oxygen Species (ROS) in Nanomaterial-Induced Cytogenetic Alterations. (URL: [Link])

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing). (URL: [Link])

  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents - Bentham Science Publisher. (URL: [Link])

  • Cytotoxicity of compounds on different cell lines. | Download Table - ResearchGate. (URL: [Link])

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (URL: [Link])

  • (PDF) The Role of Reactive Oxygen Species (ROS) in the Biological Activities of Metallic Nanoparticles - ResearchGate. (URL: [Link])

  • Reactive Oxygen Species: A Crosslink between Plant and Human Eukaryotic Cell Systems. (URL: [Link])

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. (URL: [Link])

  • Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC. (URL: [Link])

  • REACTIVE OXYGEN SPECIES (ROS) – A FAMILY OF FATE DECIDING MOLECULES PIVOTAL IN CONSTRUCTIVE INFLAMMATION AND WOUND HEALING. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 2-Quinoxalinol, 3-(trichloromethyl)-

Application Note: Protocol for the Synthesis of 3-(Trichloromethyl)quinoxalin-2(1H)-one Executive Summary The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Synthesis of 3-(Trichloromethyl)quinoxalin-2(1H)-one

Executive Summary

The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antiplasmodial agents, kinase inhibitors, and antimicrobial drugs[1]. Specifically, 3-(trichloromethyl)quinoxalin-2(1H)-one (also known as 2-Quinoxalinol, 3-(trichloromethyl)-) serves as a critical synthetic intermediate. The highly electron-withdrawing trichloromethyl group acts as a versatile handle for subsequent nucleophilic substitutions or hydrolytic conversions into carboxylic acids.

As a Senior Application Scientist, I have structured this guide to bypass the common pitfalls of heterocyclic halogenation. While some protocols rely on the exhaustive radical chlorination of 3-methylquinoxalin-2(1H)-one using N-chlorosuccinimide (NCS), this often leads to competitive halogenation of the aromatic ring or the formation of 2-chloro-3-trichloromethylquinoxaline[2]. To ensure high regiospecificity and scalability, this protocol utilizes the bimolecular condensation of o-phenylenediamine with ethyl trichloropyruvate .

Mechanistic Rationale & Pathway Selection

The synthesis relies on a tandem condensation-amidation sequence.

  • Electrophilic Activation: Acetic acid is selected as the solvent because it acts as a mild acid catalyst. It protonates the highly electrophilic α-keto carbonyl of ethyl trichloropyruvate, facilitating the initial nucleophilic attack by the primary amine of o-phenylenediamine.

  • Thermal Control: The initial imine formation is highly exothermic. By conducting the addition at 0 °C, we prevent the haloform-type cleavage of the trichloromethyl group, which is sensitive to thermal degradation before the ring is secured.

  • Thermodynamic Sink: Heating the reaction to 80 °C provides the activation energy necessary for the second amine to attack the ester carbonyl, driving off ethanol and forming the thermodynamically stable, conjugated lactam ring (quinoxalin-2(1H)-one).

G OPDA o-Phenylenediamine (Nucleophile) Mix Mixing in Acetic Acid (0 °C to RT) OPDA->Mix ETP Ethyl Trichloropyruvate (Electrophile) ETP->Mix Imine Imine Intermediate (Unstable) Mix->Imine Condensation (-H2O) Cyclization Intramolecular Cyclization (Reflux, 80 °C) Imine->Cyclization Product 3-(Trichloromethyl)quinoxalin-2(1H)-one (Target Compound) Cyclization->Product Amidation (-EtOH)

Figure 1: Mechanistic workflow for the synthesis of 3-(trichloromethyl)quinoxalin-2(1H)-one.

Comparative Data of Synthesis Modalities

To justify the selection of the condensation pathway, the following table summarizes the quantitative performance metrics of various synthesis strategies:

Synthesis StrategyReagentsReaction TimeTypical YieldPurity ProfileScalability
Bimolecular Condensation (Recommended) o-Phenylenediamine + Ethyl trichloropyruvate2–4 hours85–92%High (>98% after recrystallization)Excellent (Gram to Kilogram scale)
Radical Chlorination 3-Methylquinoxalin-2(1H)-one + NCS / PPh₃6–8 hours60–75%Moderate (Requires column chromatography)Poor (Exothermic radical control issues)
Oxidative Functionalization Quinoxalin-2(1H)-one + CHCl₃ / Peroxides12–24 hours< 50%Low (Multiple side products)Poor

Step-by-Step Experimental Protocol

Materials Required:

  • o-Phenylenediamine (OPDA, ≥99% purity)

  • Ethyl trichloropyruvate (1.05 equivalents)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Ice bath, reflux condenser, and magnetic stirrer.

Phase 1: Preparation & Controlled Addition
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar. Add 10.8 g (100 mmol) of o-phenylenediamine.

  • Solvation: Add 80 mL of glacial acetic acid to the flask. Stir at room temperature until the diamine is completely dissolved.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to drop to 0–5 °C.

  • Addition: Load a dropping funnel with 23.0 g (105 mmol) of ethyl trichloropyruvate. Add this dropwise to the stirring solution over 30 minutes.

    • Causality Check: The slight stoichiometric excess (1.05 eq) ensures complete consumption of OPDA, which is prone to oxidative degradation if left unreacted, complicating downstream purification.

Phase 2: Cyclization & Reaction Monitoring
  • Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature over 30 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 2.5 hours.

  • Self-Validating Step (TLC): After 2 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (7:3) as the eluent.

    • Validation: The disappearance of the highly polar OPDA spot (which stains brown with ninhydrin) and the appearance of a distinct, UV-active (254 nm) spot at a higher Rf value confirms the formation of the quinoxaline core.

Phase 3: Isolation & Purification
  • Precipitation: Remove the heat source and allow the flask to cool to room temperature. Slowly pour the reaction mixture into 300 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow/off-white solid.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold distilled water (3 × 50 mL) to remove residual acetic acid.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Recrystallize from boiling ethanol. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal yield.

  • Drying: Dry the purified crystals in a vacuum oven at 50 °C overnight.

Analytical Validation Criteria

To ensure the scientific integrity of the synthesized batch, the product must meet the following self-validating analytical benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆): The defining feature of successful cyclization is the absence of ethyl ester protons (no quartet at ~4.2 ppm; no triplet at ~1.3 ppm). Look for a broad singlet at 12.5–13.0 ppm corresponding to the lactam N-H, and an aromatic multiplet between 7.3 and 7.9 ppm (4H).

  • ¹³C NMR (100 MHz, DMSO-d₆): The trichloromethyl carbon (-CCl₃) must appear as a distinct singlet near 96–98 ppm . The lactam carbonyl (C=O) should be observed near 153–155 ppm .

  • Melting Point: The pure compound should exhibit a sharp melting point (typically >200 °C, specific to the exact crystalline polymorph obtained from ethanol).

Sources

Application

Application Note: High-Resolution Purification of 2-Quinoxalinol, 3-(trichloromethyl)- via Silica Gel Column Chromatography

Introduction & Scientific Rationale The compound 2-Quinoxalinol, 3-(trichloromethyl)- , which predominantly exists in its lactam tautomeric form 3-(trichloromethyl)quinoxalin-2(1H)-one , is a critical heterocyclic scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 2-Quinoxalinol, 3-(trichloromethyl)- , which predominantly exists in its lactam tautomeric form 3-(trichloromethyl)quinoxalin-2(1H)-one , is a critical heterocyclic scaffold utilized in the synthesis of advanced pharmaceuticals and agrochemicals. While column chromatography is the standard method for its isolation, the unique structural features of this molecule introduce specific purification challenges that require a highly optimized approach.

Mechanistic Challenges & Causality:

  • Tautomerism & Streaking: The lactam form possesses an N-H bond capable of strong hydrogen bonding with the free silanol groups on standard silica gel. This interaction frequently results in severe chromatographic streaking and poor resolution.

  • Base Sensitivity: The bulky, electron-withdrawing trichloromethyl (–CCl₃) group is highly sensitive to basic conditions, which can trigger haloform-type degradation or hydrolysis. While adding triethylamine (TEA) is a common tactic to deactivate acidic silica gel and prevent streaking for basic heterocycles, it must be strictly avoided here.

  • Contact Time: Because halogenated quinoxalines can degrade upon prolonged exposure to the mildly acidic nature of standard silica gel, minimizing contact time through rapid "flash" chromatography is essential[1].

This protocol outlines a self-validating, high-efficiency flash chromatography workflow designed to isolate 3-(trichloromethyl)quinoxalin-2(1H)-one without compromising the integrity of the –CCl₃ group.

Physicochemical Profiling

Understanding the physical properties of the target analyte is the foundation of a successful chromatographic run. The following parameters dictate our choice of loading technique and mobile phase.

PropertyCharacteristicChromatographic Impact & Strategy
Chemical Formula C₉H₅Cl₃N₂OHigh molecular weight and halogenation increase retention on normal-phase silica.
Tautomerism Lactam ⇌ LactimH-bonding causes streaking. Strategy: Use a non-polar to polar gradient to outcompete silanol interactions rapidly.
Solubility Low in Hexanes; Moderate in EtOAc/DCMWet-loading in non-polar solvents will cause column-head precipitation[2]. Strategy: Mandatory dry loading .
UV Absorbance Highly active (λmax ~254 nm)Excellent candidate for real-time UV-guided fraction collection and TLC monitoring.
Chemical Stability Base-sensitive (–CCl₃ group)Precludes the use of basic amine modifiers (e.g., TEA, DEA) in the mobile phase[1].

Experimental Workflow

Workflow Crude Crude 3-(Trichloromethyl) quinoxalin-2(1H)-one TLC TLC Optimization (Hexane:EtOAc) Crude->TLC Pack Column Packing (Slurry Method) TLC->Pack Load Sample Loading (Dry Loading on Silica) Pack->Load Elute Gradient Elution (Monitor via UV 254 nm) Load->Elute Fractions Fraction Analysis & Pooling Elute->Fractions Pure Pure Product Isolation (Rotary Evaporation) Fractions->Pure

Workflow for the chromatographic purification of 3-(trichloromethyl)quinoxalin-2(1H)-one.

Detailed Step-by-Step Methodology

Phase 1: Mobile Phase Optimization (TLC)

Before scaling up, the solvent system must be validated to ensure an optimal retention factor ( Rf​ ).

  • Prepare a TLC developing chamber with a solvent system of Hexane:Ethyl Acetate (EtOAc). Begin screening at a 5:1 ratio, which is a highly effective starting point for functionalized quinoxalinones[3].

  • Spot the crude mixture on a Silica Gel 60 F254 TLC plate.

  • Develop the plate and visualize under short-wave UV light (254 nm).

  • Adjust the polarity until the target spot reaches an Rf​ value of ~0.25–0.35. If the spot remains at the baseline, increase the EtOAc concentration; if it runs with the solvent front, increase the Hexane concentration[1].

Phase 2: Column Preparation (Slurry Method)

Proper column packing is the key to achieving good separation results and preventing channeling inside the column[4].

  • Select a glass chromatography column. Use approximately 30–50 g of Silica Gel (230–400 mesh) per 1 g of crude product.

  • Prepare a uniform slurry of the silica gel in the initial non-polar mobile phase (e.g., 100% Hexane or 9:1 Hexane:EtOAc)[1].

  • Pour the slurry into the column in a single, continuous motion.

  • Apply gentle positive pressure (air or nitrogen) to pack the bed tightly. Drain the excess solvent until it is just 1 mm above the silica bed. Never let the column run dry.

Phase 3: Sample Loading (Dry Loading Technique)

Because the compound has low solubility in the chosen non-polar starting eluent, wet loading can cause it to precipitate on the column, leading to low recovery and poor separation[2].

  • Dissolve the crude 2-quinoxalinol, 3-(trichloromethyl)- in a minimal volume of a volatile, dissolving solvent (e.g., Dichloromethane or Acetone).

  • Add dry silica gel to the flask (approximately 2–3 times the mass of the crude product)[2].

  • Evaporate the solvent completely under reduced pressure using a rotary evaporator until a free-flowing, dry powder is obtained.

  • Carefully and evenly distribute this pre-adsorbed powder onto the top of the packed silica bed.

  • Add a 0.5 cm protective layer of clean sea sand to prevent disruption of the bed during solvent addition.

Phase 4: Gradient Elution & Isolation
  • Begin elution with the optimized low-polarity solvent (e.g., 5:1 Hexane:EtOAc)[3]. Apply gentle pressure to maintain a steady, rapid flow rate (flash chromatography) to minimize the compound's contact time with the acidic silica[1].

  • Collect fractions in test tubes. For every 2–3 collected tubes, take 1 drop for TLC analysis to monitor the elution of the compound[4].

  • If the product elutes too slowly, gradually increase the polarity of the mobile phase (e.g., to 3:1 Hexane:EtOAc).

  • Pool all fractions that show a single, pure spot corresponding to the target compound on the TLC plate[4].

  • Concentrate the pooled fractions under reduced pressure. Keep the water bath temperature below 40 °C to prevent thermal degradation of the –CCl₃ group.

  • Dry the resulting solid under high vacuum to remove residual solvents.

Troubleshooting & Optimization

ProblemScientific CausalitySuggested Solution
Severe Band Streaking Strong H-bonding between the lactam N-H and silica silanol groups.Add a trace amount (0.1%) of Glacial Acetic Acid to the mobile phase to suppress ionization. Do not use basic modifiers.
Product Degradation Hydrolysis of the –CCl₃ group due to prolonged silica contact.Ensure rapid elution (increase flow rate/pressure). If degradation persists, switch to a neutral Alumina stationary phase[1].
Channeling / Poor Separation Loose packing or bubbles trapped in the silica bed[4].Repack the column using the slurry method, ensuring the column is tapped gently to release trapped air[4].
Column Blockage Precipitation of the target compound at the column head due to poor solubility[2].Strictly adhere to the dry loading protocol. Ensure the crude material is fully pre-adsorbed onto silica[2].

References[2] BenchChem. "Overcoming challenges in the purification of quinoxaline derivatives". BenchChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFELZ1dj7ZTHPy7bWs1cftn8DvJBBovtBsNi1hgEzFFdt5eYog2pU-1VXuw-bdcSh7JqVMCsZRBqbi4nlcWxr015J2YaEAnGO6cEyr9eXVOopyq7y-JnBOWaRws0HEA0ZgwE0mFhm6mKre9wXeeHChjR5e-DmlSCDaNRM3soKU3brSJhjIdyAkGe-2wILWjN6rw-WcwBHb5t_DrU2R1pXQCpw==[1] BenchChem. "Technical Support Center: Purification of Halogenated Quinoxalines". BenchChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpsr6AofMiRdQpHY8scJZWw4raLWUW-vpLbDyx7Eq4RMdn0vu0ND8B9cOyIozIRcU8vmDPdK4hCRbgrgyznUXLxaGm_ghwEKXRjpCwPvNvcX9mKHQ8gqMAOvycxbbX8e88AU7aPp7JpiGrxazRt4QdXwelanqBTM1D1RSWqUvWCsgtUT1gLOa8ECsJ8e9Cp6Ih7Mfk6clbs3D0SY59Xg==[3] ACS Publications. "Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant". The Journal of Organic Chemistry. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBtAccA3dvowkcOMES1P5pPF5z4FuJHvMJWVpOh_9pPNbhlgH0gyKRJ3yVm2v5Al9GLSB98KM_2Mq6-erY_PW-_AjYUt04fM4bjJHoWi5SNA8qZCIovWLJzZIW3A7iCrs-2Y-mlOVhdIbX3w==[4] Alfa Chemistry. "Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation". Alfa Chemistry. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbq-uKG1VTT4IhDs4GakJLd6rhnI2n-nqTZxB8G3Ye-qVXVjA4I9CdTqEbNh0tLKGM5ftjx0GDK6ojgGGQOXWFk0ebW5d2GQeqdnJa7DB4o6naDmOdJ9JHdANbQbfiUt5ynqKe2iB_KqZJFeF13yIw-AXNHm1y7UV29eCP-ArymewNKCm4GnFTfJYF6GrIsYvYp5izo-T44NR-e9j0lqAMiCdUIRk434pQYFxeXZcvz1qJwtSnA3OPAud1ZElrMPfZF8g=

Sources

Method

Recrystallization techniques for 3-(trichloromethyl)quinoxalin-2-ol

An in-depth technical guide and protocol for the recrystallization of 3-(trichloromethyl)quinoxalin-2-ol, designed for researchers and drug development professionals. Introduction & Scientific Context The compound 3-(tri...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the recrystallization of 3-(trichloromethyl)quinoxalin-2-ol, designed for researchers and drug development professionals.

Introduction & Scientific Context

The compound 3-(trichloromethyl)quinoxalin-2-ol (which exists in tautomeric equilibrium with 3-(trichloromethyl)-2(1H)-quinoxalinone ) is a highly privileged scaffold in modern medicinal chemistry. Recent breakthroughs have identified 3-trichloromethylquinoxaline derivatives as potent antiplasmodial agents that specifically target the apicoplast—a non-photosynthetic, plant-like relict organelle essential for the survival of Plasmodium falciparum[1].

Structure-Activity Relationship (SAR) studies have conclusively demonstrated that the bulky, highly lipophilic trichloromethyl (-CCl3) group at position 3 is mandatory for this antiplasmodial activity; replacing it with -CH3, -CF3, or -H results in a complete loss of efficacy[2]. Because this compound serves as a critical intermediate for synthesizing downstream apicoplast-targeting drugs (often via nucleophilic aromatic substitution of the corresponding 2-chloro derivative), obtaining it in ultra-high purity is paramount[3]. The following application note details the physicochemical rationale and step-by-step protocols for isolating analytical-grade crystals of 3-(trichloromethyl)quinoxalin-2-ol.

Physicochemical Profiling & Solvation Causality

Designing a recrystallization protocol requires a deep understanding of the molecule's structural dichotomies. 3-(trichloromethyl)quinoxalin-2-ol presents a unique solvation challenge due to three competing structural features:

  • Tautomeric Hydrogen Bonding: The molecule undergoes a lactam-lactim tautomerization. The lactam form (quinoxalin-2-one) presents strong hydrogen bond donor (N-H) and acceptor (C=O) sites, leading to the formation of robust intermolecular dimers in the solid state.

  • Extreme Lipophilicity: The -CCl3 group is intensely hydrophobic and electron-withdrawing, which, combined with the planar aromatic quinoxaline core, drives strong π−π stacking and hydrophobic aggregation.

  • Thermal Sensitivity: Highly halogenated heterocycles can be sensitive to prolonged heating in protic solvents, occasionally leading to partial solvolysis or degradation if extreme temperatures are maintained.

Solvent System Rationale

To achieve high-purity crystallization, the solvent system must disrupt the hydrogen-bonded dimers at high temperatures while selectively forcing the hydrophobic domains to nucleate upon cooling.

  • System A: Ethyl Acetate / n-Hexane (Dual-Solvent): Ethyl acetate (EtOAc) is a moderately polar, aprotic solvent that effectively breaks the lactam/lactim H-bonds at 65–70°C. n-Hexane acts as a non-polar anti-solvent. When added dropwise, hexane selectively desolvates the lipophilic -CCl3 and aromatic regions, driving controlled supersaturation[3].

  • System B: Absolute Ethanol (Single-Solvent): Ethanol leverages a steep temperature-solubility gradient. At 78°C, its hydroxyl group disrupts the quinoxaline H-bonding network, while its ethyl chain solvates the hydrophobic core. This method is highly efficient for bulk recovery[4].

Solvation Lactam Lactam Form (Quinoxalin-2-one) Lactim Lactim Form (Quinoxalin-2-ol) Lactam->Lactim Tautomeric Equilibrium Polar Polar Solvents (EtOAc / EtOH) Lactam->Polar H-Bonding (N-H, C=O) NonPolar Anti-Solvent (n-Hexane) Lactam->NonPolar Hydrophobic (CCl3, Aromatic) Lactim->Polar H-Bonding (O-H, N) Lactim->NonPolar Hydrophobic (CCl3, Aromatic)

Caption: Tautomeric equilibrium of 3-(trichloromethyl)quinoxalin-2-ol and its targeted solvent interactions.

Quantitative Data & Solubility Profile

Table 1: Physicochemical & Solubility Profile of 3-(trichloromethyl)quinoxalin-2-ol

Property / SolventCharacteristic / Solubility LevelCausality / Implication for Recrystallization
Molecular Weight 263.51 g/mol Bulky -CCl3 group dominates the spatial footprint.
Ethyl Acetate (Hot) High (>150 mg/mL at 70°C)Ideal primary solvent; disrupts H-bonded dimers.
Ethyl Acetate (Cold) Moderate (~20 mg/mL at 4°C)Requires an anti-solvent to maximize yield.
n-Hexane (All Temps) Very Low (<2 mg/mL)Ideal anti-solvent; forces hydrophobic aggregation.
Absolute Ethanol High at 78°C / Low at 4°CExcellent single-solvent system for bulk scale-up[5].
Water InsolubleCannot be used as a primary solvent; extreme hydrophobicity.

Experimental Protocols

Protocol A: Dual-Solvent Recrystallization (Ethyl Acetate / n-Hexane)

Ideal for generating analytical-grade crystalline needles for X-Ray Crystallography or precise SAR assays.

  • Initial Dissolution: Transfer 1.0 g of crude 3-(trichloromethyl)quinoxalin-2-ol to a 50 mL Erlenmeyer flask. Add 5.0 mL of Ethyl Acetate.

  • Heating: Heat the suspension gently on a stirring hotplate to 65–70°C until the solid completely dissolves. Causality: Do not exceed 75°C to prevent solvent boil-off and potential thermal degradation of the trichloromethyl group.

  • Hot Filtration (Self-Validation Step): If the solution is cloudy or contains dark particulates (often polymeric tar from preceding chlorination steps), perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed flask.

  • Anti-Solvent Addition: While maintaining the solution at 65°C, add hot n-Hexane dropwise using a Pasteur pipette. Continue addition until the solution reaches the "cloud point" (a faint, persistent turbidity that does not disappear upon swirling).

  • Re-clarification: Add exactly 1–2 drops of hot Ethyl Acetate until the solution just turns clear again. Causality: This ensures the solution is perfectly saturated at the boiling point, preventing "oiling out" (liquid-liquid phase separation).

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25°C) over 2 hours, then transfer to an ice bath (4°C) for 1 hour. Causality: Slow cooling allows the quinoxaline molecules to preferentially pack into a highly ordered crystal lattice, excluding impurities.

  • Harvesting: Collect the white crystalline needles via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold n-Hexane.

  • Drying: Dry the crystals in a vacuum desiccator at 40°C for 12 hours to remove residual solvent trapped in the crystal lattice.

Workflow Step1 1. Crude Material Assess purity via TLC/HPLC Step2 2. Dissolution Minimal hot EtOAc (65-70°C) Step1->Step2 Step3 3. Hot Filtration Remove insoluble impurities Step2->Step3 Step4 4. Anti-Solvent Dropwise n-Hexane to cloud point Step3->Step4 Step5 5. Controlled Cooling 25°C then 4°C (1-2 °C/min) Step4->Step5 Step6 6. Harvesting Vacuum filtration & cold wash Step5->Step6

Caption: Step-by-step workflow for the dual-solvent recrystallization of 3-(trichloromethyl)quinoxalin-2-ol.

Protocol B: Single-Solvent Recrystallization (Absolute Ethanol)

Ideal for bulk recovery (>10g scale) where operational simplicity is prioritized over absolute crystallographic perfection.

  • Suspend the crude material in absolute ethanol (approx. 10 mL per gram of crude).

  • Heat to reflux (78°C) under continuous stirring until complete dissolution is achieved[4].

  • Remove from heat and allow the solution to cool slowly to room temperature.

  • Once crystallization initiates, place the flask in a refrigerator (4°C) overnight to maximize the yield.

  • Filter the resulting silvery-white crystals under vacuum and wash with a minimal amount of ice-cold ethanol[5].

Troubleshooting & Quality Control

Table 2: Troubleshooting Common Recrystallization Issues

ObservationRoot CauseCorrective Action (Self-Validation)
"Oiling Out" (Compound forms a syrup instead of crystals)The melting point of the crude mixture is lower than the solvent temperature during supersaturation.Reheat until the oil dissolves. Add 10-15% more primary solvent (EtOAc), then cool much slower. Seed crystals can be added at 40°C.
Low Yield (<50% recovery)Too much primary solvent used, or insufficient anti-solvent added.Concentrate the mother liquor under reduced pressure to half its volume, then repeat the cooling process.
Yellow/Brown Discoloration Presence of oxidized quinoxaline byproducts or residual chlorination reagents.Redissolve the crystals in hot EtOAc, add activated charcoal (Norit, 5% w/w), boil for 5 mins, and perform a hot filtration.

Analytical Validation

To ensure the structural integrity of the -CCl3 group (which is strictly required for apicoplast targeting[1]), validate the recrystallized product using:

  • HPLC: Use a reversed-phase C18 column. The highly lipophilic -CCl3 group will result in a significantly longer retention time compared to the -CH3 precursor.

  • 13C NMR (DMSO-d6): Confirm the presence of the trichloromethyl carbon, which typically appears as a distinct quaternary signal downfield (approx. 90-95 ppm) due to the heavy deshielding effect of three chlorine atoms.

  • Melting Point: Ensure a sharp melting point range (<2°C variance), indicative of a highly ordered, impurity-free crystal lattice.

References

  • [3] Goswami, S., & Maity, A. C. (2007). Facile Synthesis of 6-Trichloromethylpterin and 2-Chloro-3-trichloromethylquinoxaline along with a Library of Trichloromethyl Heterocycles Using N-Chlorosuccinimide and Triphenyl Phosphine. Chemistry Letters, Oxford Academic. Available at:[Link]

  • [2] Amrane, D., et al. (2021). Antiplasmodial 2-thiophenoxy-3-trichloromethyl quinoxalines target the apicoplast of Plasmodium falciparum. European Journal of Medicinal Chemistry, PubMed. Available at:[Link]

  • [4] Caleb, et al. (2010). 3-Methylquinoxalin-2-yl)-N′-phenylbenzohydrazide. Acta Crystallographica Section E, PMC. Available at:[Link]

  • [5] Longdom Publishing. Organic Chemistry: Current Research Open Access. Available at:[Link]

  • [1] Amrane, D., et al. (2021). 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum. Pharmaceuticals (Basel), PMC. Available at:[Link]

Sources

Application

Application Note: 3-(Trichloromethyl)quinoxalin-2-ol as a Privileged Scaffold for Apicoplast-Targeting Antimalarial Drug Discovery

Executive Summary The emergence of Plasmodium falciparum strains resistant to frontline artemisinin-based combination therapies (ACTs) has created an urgent need for antimalarials with novel mechanisms of action 1. The a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of Plasmodium falciparum strains resistant to frontline artemisinin-based combination therapies (ACTs) has created an urgent need for antimalarials with novel mechanisms of action 1. The apicoplast—a non-photosynthetic, relict plastid essential for parasite survival—has emerged as a highly promising therapeutic target. This application note details the utility of the 3-(trichloromethyl)quinoxalin-2-ol scaffold and its derivatives (e.g., 2-phenoxy and 2-thiophenoxy substituted analogues) as potent antiplasmodial agents. We provide mechanistic insights into their apicoplast-targeting properties and outline self-validating, standardized protocols for evaluating their efficacy, cytotoxicity, and delayed-death phenotypes.

Scientific Rationale & Mechanistic Insights

The Apicoplast as an Achilles' Heel

The apicoplast retains essential, non-mammalian anabolic pathways, including type II fatty acid biosynthesis (FAS-II) and isoprenoid precursor biosynthesis (the MEP pathway) 2. Because these pathways are entirely absent in human hosts, selectively targeting the apicoplast offers a tremendous therapeutic index and minimal off-target toxicity.

The Critical Role of the Trichloromethyl (-CCl3) Group

Structure-Activity Relationship (SAR) studies have demonstrated that the trichloromethyl group at position 3 of the quinoxaline ring is an absolute requirement for antiplasmodial activity 1. Replacing the -CCl3 group with -CH3, -CF3, or -H results in severe "activity cliffs," completely abolishing the compound's efficacy 2. This indicates that the unique steric bulk and extreme electron-withdrawing nature of the -CCl3 moiety are critical for binding to the putative apicoplast target.

Dual Mechanism of Action

Derivatives of 3-(trichloromethyl)quinoxaline exhibit a highly advantageous dual mechanism:

  • Apicoplast Targeting (Delayed Death): The primary mechanism involves the disruption of apicoplast biogenesis. Parasites treated with these compounds complete their first 48-hour intraerythrocytic cycle but fail to establish a new parasitophorous vacuole in the second cycle, resulting in a "delayed death" phenotype 2.

  • Quick-Killing Mechanism: Unlike traditional slow-acting apicoplast inhibitors (e.g., doxycycline), specific derivatives like 2-phenoxy-3-trichloromethylquinoxalines also exhibit a secondary, rapid-acting mechanism that targets the parasite during the first cycle, preventing early-stage clinical failure 1.

Mechanism A 3-(Trichloromethyl) quinoxaline B Parasite Entry (P. falciparum) A->B C Apicoplast Targeting (FAS-II / MEP) B->C Primary D Secondary Target (Unknown) B->D Secondary E Disrupted Biogenesis C->E G Quick-Killing (1st Cycle) D->G F Delayed Death (2nd Cycle) E->F

Figure 1: Dual mechanism of action of 3-(trichloromethyl)quinoxalines in P. falciparum.

Experimental Workflows & Protocols

To ensure rigorous validation of new 3-(trichloromethyl)quinoxaline derivatives, the following self-validating experimental workflow must be employed.

Workflow Step1 1. Scaffold Synthesis 3-(trichloromethyl)quinoxalin-2-ol Step2 2. Derivatization Position 2 Substitution (e.g., phenoxy) Step1->Step2 Step3 3. Antiplasmodial Screening SYBR Green I Assay (72h) Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Mechanistic Validation Delayed Death Assay (48h vs 120h) Step4->Step5

Figure 2: Standardized workflow for evaluating apicoplast-targeting antimalarial agents.

Protocol 1: In Vitro Antiplasmodial Screening (SYBR Green I Assay)

Purpose: To determine the half-maximal effective concentration (EC50) of derivatives against multi-resistant P. falciparum strains (e.g., K1).

  • Parasite Culture: Maintain P. falciparum K1 strain in human erythrocytes (O+ blood group) in RPMI 1640 medium supplemented with 10% human serum. Causality: Cultures must be kept at 37°C under a hypoxic atmosphere (5% CO2, 5% O2, 90% N2) because P. falciparum is microaerophilic; standard atmospheric oxygen induces lethal oxidative stress.

  • Drug Exposure: Prepare serial dilutions of the test compounds in 96-well plates. Add asynchronous parasite cultures (1% parasitemia, 2% hematocrit). Incubate for 72 hours. Causality: A 72-hour window ensures the parasites undergo at least one full 48-hour replication cycle, allowing the drug to act across all developmental stages.

  • Lysis & Staining: Freeze the plates at -20°C overnight, thaw, and add lysis buffer containing SYBR Green I. Causality: The freeze-thaw cycle mechanically lyses both the erythrocyte and parasite membranes, fully exposing parasitic DNA to the intercalating dye for accurate fluorescence quantification.

  • Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm) and calculate the EC50 using non-linear regression analysis.

Protocol 2: Delayed Death Assay (Apicoplast Targeting Validation)

Purpose: To confirm apicoplast targeting by observing the characteristic delayed-death phenotype 2.

  • Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol. Causality: Sorbitol induces osmotic lysis exclusively in mature trophozoite- and schizont-infected erythrocytes due to their highly permeable membranes, leaving a uniform starting population of ring-stage parasites.

  • Differential Exposure:

    • Condition A (48h): Expose parasites to the compound for one replication cycle (48h). Wash out the drug, and measure parasitemia.

    • Condition B (120h): Expose parasites to the compound, wash at 48h, but continue culturing in drug-free medium until the end of the second cycle (120h).

  • Analysis: True apicoplast inhibitors will demonstrate a significantly lower EC50 at 120h compared to 48h, verifying that parasite death occurs primarily during the second replication cycle.

Protocol 3: Cytotoxicity and Selectivity Profiling

Purpose: To ensure the compounds are selectively toxic to the parasite and not the human host [[3]]().

  • Cell Culture & Exposure: Seed human hepatocyte HepG2 cells in 96-well plates ( 104 cells/well). Treat with varying concentrations of the test compounds for 72 hours.

  • Viability Assay: Add MTT or Resazurin reagent. Measure absorbance/fluorescence to determine the 50% cytotoxic concentration (CC50).

  • Selectivity Index (SI): Calculate SI = CC50 / EC50. Causality: The SI provides a quantitative safety window. An SI > 100 indicates that the compound is highly selective for the parasite over human host cells, a critical go/no-go metric in early drug discovery 1.

Quantitative Data Presentation

The table below summarizes the Structure-Activity Relationship (SAR) and efficacy data for key derivatives synthesized from the 3-(trichloromethyl)quinoxalin-2-ol scaffold, highlighting the activity cliffs observed when the trichloromethyl group is modified.

Table 1: SAR and Efficacy Summary of Key 3-(Trichloromethyl)quinoxaline Derivatives

Compound / ScaffoldR-Group SubstitutionPfK1 EC50 (µM)HepG2 CC50 (µM)Selectivity Index (SI)Genotoxicity
Hit 3i 12-Phenoxy0.232.0160Negative
Hit 3k 22-Thiophenoxy0.356.0175Negative
Analogue (CF3) 2-Phenoxy (3-CF3)>50.0N/A<1N/A
Analogue (CH3) 2-Phenoxy (3-CH3)>50.0N/A<1N/A
Chloroquine Reference Drug0.15>100.0>600Negative
Doxycycline Reference Drug5.2>100.0>19Negative

Note: The dramatic loss of activity upon replacing the -CCl3 group with -CF3 or -CH3 highlights the critical pharmacophoric nature of the trichloromethyl moiety in apicoplast binding.

Conclusion

The 3-(trichloromethyl)quinoxalin-2-ol scaffold represents a highly privileged starting point for antimalarial drug discovery 4. By selectively targeting the apicoplast and demonstrating excellent safety profiles (SI > 150) without genotoxicity, derivatives of this scaffold successfully bypass existing artemisinin resistance mechanisms. Future lead optimization should focus on improving pharmacokinetic properties while strictly maintaining the essential trichloromethyl moiety.

References

  • Title: 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum.
  • Title: Antiplasmodial 2-thiophenoxy-3-trichloromethyl quinoxalines target the apicoplast of Plasmodium falciparum.
  • Title: Synthesis and in vitro evaluation of 4-trichloromethylpyrrolo[1,2-a]quinoxalines as new antiplasmodial agents.
  • Title: Biannual Account of Anti‐malarial Agents reported in 2021 and 2022: A Comprehensive Coverage.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 2-Quinoxalinol, 3-(trichloromethyl)- Synthesis

Welcome to the technical support center for the synthesis of 2-Quinoxalinol, 3-(trichloromethyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Quinoxalinol, 3-(trichloromethyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

The 3-(trichloromethyl)quinoxaline scaffold is a key pharmacophore in the development of new anti-infective agents, notably showing potent antiplasmodial activity.[1] The trichloromethyl group, in particular, has been identified as essential for this biological activity, making the successful synthesis of these compounds highly relevant.[1] However, the synthesis is often plagued by issues such as low yields, incomplete reactions, and difficult purifications. This guide provides a structured approach to troubleshoot and overcome these common obstacles.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic strategy for 2-Quinoxalinol, 3-(trichloromethyl)-?

A common and effective strategy involves a multi-step process. It begins with the synthesis of a quinoxaline-2,3-dione precursor, which is then subjected to a robust chlorination/trichloromethylation reaction, followed by a selective nucleophilic substitution to yield the final product. The key intermediate is typically 2-chloro-3-(trichloromethyl)quinoxaline, which is then hydrolyzed. This modular approach allows for better control over each transformation.

Q2: My overall yield is consistently low. What are the most common culprits?

Low yields in quinoxaline synthesis can typically be attributed to one or more of the following factors[2][3]:

  • Suboptimal Reaction Conditions: Inappropriate temperature, reaction time, or solvent can drastically reduce yield. The chlorination step is particularly sensitive to conditions.[2]

  • Moisture Contamination: Chlorinating agents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are extremely sensitive to moisture. Contamination leads to reagent decomposition and the formation of unwanted byproducts.[4]

  • Incomplete Reactions: Failure to drive each step to completion results in a complex mixture of starting materials and intermediates, making purification difficult and lowering the isolated yield of the desired product.

  • Side Product Formation: The aggressive reagents used can promote side reactions, consuming starting material and complicating the reaction profile.[2]

  • Product Degradation: The quinoxaline core can be sensitive to harsh conditions, especially prolonged exposure to high temperatures or strong acids/bases, leading to product degradation.[2]

Q3: What are the critical safety precautions for this synthesis?

The reagents used in this synthesis are hazardous and must be handled with appropriate care:

  • Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅): These are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood, wearing acid-resistant gloves, safety goggles, and a lab coat. Work under anhydrous conditions.

  • Chlorinated Solvents and Reagents: Many chlorinated organic compounds are toxic and potentially carcinogenic. Avoid inhalation and skin contact.

  • Pressure Build-up: The reaction of PCl₅/POCl₃ with the quinoxalinone precursor can generate HCl gas. Ensure the reaction vessel is equipped with a proper outlet (e.g., a drying tube or a bubbler) to prevent pressure build-up.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield or Incomplete Formation of the Quinoxaline-2,3(1H,4H)-dione Precursor
  • The Cause: The initial condensation of an o-phenylenediamine with oxalic acid (or its derivative) can be sluggish. The quality of the o-phenylenediamine is critical; oxidation of the diamine can lead to colored impurities and side reactions.[3]

  • The Solution: Causality-Driven Protocol

    • Purify Starting Materials: If the o-phenylenediamine is discolored, consider recrystallizing it or purifying it by sublimation before use to remove oxidized impurities.

    • Optimize Acid Catalyst & Solvent: The reaction is typically performed in an acidic aqueous solution (e.g., with HCl). Ensure the pH is sufficiently low to facilitate the condensation and subsequent cyclization.

    • Temperature and Time: While refluxing is common, prolonged exposure to high temperatures can degrade the reactants. Monitor the reaction by Thin-Layer Chromatography (TLC) and stop heating once the starting material is consumed.

Problem 2: Inefficient Conversion to 2-Chloro-3-(trichloromethyl)quinoxaline
  • The Cause: This step is the most critical and challenging. It requires the conversion of a lactam (or dione) system into the chloro- and trichloromethyl- functionalities. Incomplete reaction is common and is often due to insufficient reagent activity or non-ideal conditions. Moisture is a major interferent.[4]

  • The Solution: Causality-Driven Protocol

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents if the reaction is not performed neat in POCl₃.[4]

    • Sufficient Reagent Stoichiometry: A significant excess of PCl₅ is often required to act as both a chlorinating and trichloromethylating agent. POCl₃ can be used as both a reagent and the solvent.[1][4] A typical molar ratio might be 1:6 of the quinoxalinone to PCl₅.

    • Optimal Thermal Conditions: The reaction usually requires heating to reflux (around 100-110°C) for several hours.[4] Use an oil bath for stable temperature control and monitor the reaction progress by TLC until the starting material is no longer visible.

Problem 3: Formation of 2-Chloro-3-hydroxyquinoxaline or Other Impurities During Chlorination
  • The Cause: The presence of a mono-substituted impurity indicates either an incomplete reaction or hydrolysis of the dichloro-intermediate during the workup procedure.[4]

  • The Solution: Causality-Driven Protocol

    • Controlled Workup: The reaction mixture is highly reactive towards water. The workup must be performed cautiously by pouring the cooled reaction mixture slowly onto crushed ice with vigorous stirring. This dissipates the heat from the exothermic quenching process and precipitates the product quickly, minimizing hydrolysis.

    • Drive the Reaction to Completion: Ensure the initial chlorination reaction has gone to completion by extending the reflux time and monitoring via TLC. An incomplete reaction is the primary source of hydroxyl-impurities.[4]

Problem 4: Difficulty in Final Hydrolysis to 2-Quinoxalinol, 3-(trichloromethyl)-
  • The Cause: The selective hydrolysis of the 2-chloro group to a 2-hydroxyl group without affecting the 3-(trichloromethyl) group requires carefully controlled conditions. Harsh basic conditions or high temperatures can lead to decomposition or attack at the CCl₃ group.

  • The Solution: Causality-Driven Protocol

    • Use a Mild Base: Employ a base like aqueous sodium carbonate (Na₂CO₃) or a carefully controlled amount of dilute sodium hydroxide (NaOH) at room temperature or with gentle heating.

    • Monitor Closely: Follow the disappearance of the 2-chloro-3-(trichloromethyl)quinoxaline starting material by TLC. Over-extending the reaction time can lead to unwanted side reactions.

    • Controlled Acidification: After the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a neutral or slightly acidic pH to precipitate the 2-Quinoxalinol product.

Experimental Protocols & Data

Protocol 1: Synthesis of 2-Chloro-3-(trichloromethyl)quinoxaline

This protocol is adapted from analogous procedures for the synthesis of similar compounds and should be optimized for your specific setup.[1][4]

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place quinoxaline-2,3(1H,4H)-dione (1.0 equiv.).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) to act as the solvent (approx. 10 mL per gram of starting material). To this slurry, add phosphorus pentachloride (PCl₅) (6.0 equiv.) in portions.

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) under a nitrogen atmosphere. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), checking for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry. The crude product can be used directly in the next step or purified by recrystallization from ethanol.

Protocol 2: Synthesis of 2-Quinoxalinol, 3-(trichloromethyl)- (Hydrolysis)
  • Setup: In a round-bottom flask, dissolve the crude 2-chloro-3-(trichloromethyl)quinoxaline (1.0 equiv.) in a suitable solvent like Tetrahydrofuran (THF) or Dioxane.

  • Reagent Addition: Add an aqueous solution of sodium carbonate (Na₂CO₃) (2.0-3.0 equiv.).

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50°C) for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the organic solvent under reduced pressure.

  • Isolation: Dilute the remaining aqueous layer with water and acidify to pH 4-5 with 1M HCl. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Summary: Key Parameter Optimization
ParameterCondition ACondition BExpected Outcome / Rationale
Chlorination Reagent POCl₃ / PCl₅ (3 equiv.)POCl₃ / PCl₅ (6 equiv.)A higher excess of PCl₅ is often necessary to ensure complete conversion to the CCl₃ group.[1]
Chlorination Time 2 hours4 hoursReaction time must be optimized by TLC to avoid incomplete conversion or degradation.[4]
Hydrolysis Base aq. NaOH (1.1 equiv.)aq. Na₂CO₃ (2.5 equiv.)Na₂CO₃ is a milder base, reducing the risk of side reactions or decomposition of the CCl₃ group.
Purification Method Recrystallization (Ethanol)Column ChromatographyRecrystallization is effective for high-purity crude. Column chromatography is superior for separating mixtures with closely related impurities.[5]

Visualized Workflows and Logic

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination / Trichloromethylation cluster_2 Step 3: Hydrolysis & Purification PD o-Phenylenediamine + Oxalic Acid QD Quinoxaline-2,3-dione PD->QD Condensation (aq. HCl, Reflux) CCTQ 2-Chloro-3-(trichloromethyl)quinoxaline QD->CCTQ PCl₅, POCl₃ (Reflux, Anhydrous) FinalProduct 2-Quinoxalinol, 3-(trichloromethyl)- CCTQ->FinalProduct 1. aq. Na₂CO₃ 2. Acidification Purification Purification (Chromatography / Recrystallization) FinalProduct->Purification Troubleshooting Start Low Final Yield Check_Step2 Analyze crude from Step 2 (Chlorination) by TLC/NMR Start->Check_Step2 Post-synthesis analysis Check_Step3 Analyze crude from Step 3 (Hydrolysis) by TLC/NMR Check_Step2->Check_Step3 Clean conversion to chloro-intermediate Sol_Step2_Incomplete Incomplete Chlorination: - Increase reflux time/temp - Increase PCl₅ equivalents - Ensure anhydrous conditions Check_Step2->Sol_Step2_Incomplete Starting material (dione) present Sol_Step2_SideProducts Side Products Formed: - Check starting material purity - Control workup (pour onto ice) Check_Step2->Sol_Step2_SideProducts Multiple spots, -OH impurity present Sol_Step3_Incomplete Incomplete Hydrolysis: - Increase reaction time - Try gentle heating (40-50°C) Check_Step3->Sol_Step3_Incomplete Starting material (chloro) present Sol_Step3_Decomp Product Decomposition: - Use milder base (Na₂CO₃) - Run at room temperature Check_Step3->Sol_Step3_Decomp Complex mixture, streaking on TLC Sol_Purification Purification Loss: - Optimize column eluent - Find better recrystallization solvent Check_Step3->Sol_Purification Clean conversion to final product

Caption: Troubleshooting decision tree for low yield of the final product.

References

  • PrepChem.com. Synthesis of 2-quinoxalinol. Available from: [Link]

  • PubMed. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. Available from: [Link]

  • eCommons. Efficient Synthesis of Aromatic Quinoxaline Derivatives. Available from: [Link]

  • Google Patents.EP0295815A2 - Process for production of 2-quinoxalines.
  • Scientific & Academic Publishing. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]

  • PMC (PubMed Central). 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum. Available from: [Link]

  • ResearchGate. Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinoxalinones. Available from: [Link]

  • Taylor & Francis Online. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Available from: [Link]

  • ResearchGate. Plausible mechanism for the formation of quinoxaline. Available from: [Link]

  • PMC (PubMed Central). Recent advances in the transition-metal-free synthesis of quinoxalines. Available from: [Link]

  • Google Patents.EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives.
  • LookChem. Purification of Quinoline. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • Royal Society of Chemistry. Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines. Available from: [Link]

  • Arkivoc. Efficient syntheses of the unknown quinolino[2,3-c]cinnolines; synthesis of neocryptolepines. Available from: [Link]

  • Semantic Scholar. Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Available from: [Link]

  • PMC (PubMed Central). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Available from: [Link]

Sources

Optimization

Side-reaction products in the synthesis of 2-Quinoxalinol, 3-(trichloromethyl)-

Welcome to the dedicated technical support guide for the synthesis of 3-(trichloromethyl)-2-quinoxalinol. This resource is designed for researchers, chemists, and professionals in drug development and materials science w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(trichloromethyl)-2-quinoxalinol. This resource is designed for researchers, chemists, and professionals in drug development and materials science who are working with this important synthetic intermediate. Quinoxaline derivatives are a cornerstone in medicinal chemistry, and the introduction of a trichloromethyl group offers unique reactivity for further functionalization. However, this reactive moiety also presents specific challenges in its synthesis, primarily concerning side-reaction products and purification.

This guide provides in-depth troubleshooting advice in a question-and-answer format to address common issues encountered during the synthesis, focusing on the mechanistic origins of side-products and offering practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(trichloromethyl)-2-quinoxalinol?

A1: The most prevalent and direct method is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound or its equivalent. Specifically for this target molecule, the reaction typically involves the cyclocondensation of o-phenylenediamine with an ethyl 2,2,2-trichloroacetoacetate or a similar reactive ester.[1] This reaction is generally carried out in a suitable solvent, such as ethanol or acetic acid, and may be promoted by heat or acid catalysis.

Q2: I am observing a significant amount of a dark, tar-like substance in my crude product. What is the likely cause?

A2: The formation of dark, insoluble byproducts is a common issue in quinoxaline synthesis and can be attributed to several factors.[2] Oxidation of the o-phenylenediamine starting material is a primary cause, leading to polymeric materials. Additionally, at elevated temperatures, self-condensation or decomposition of the starting materials or the product can occur. To mitigate this, it is crucial to use purified o-phenylenediamine, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), and carefully control the reaction temperature.

Q3: My final product shows a broad melting point and multiple spots on TLC, even after initial purification. What are the likely impurities?

A3: The presence of multiple impurities suggests that several side-reactions may be occurring. Common contaminants in the synthesis of 3-(trichloromethyl)-2-quinoxalinol can include unreacted starting materials, regioisomers (if a substituted o-phenylenediamine is used), and products resulting from the reaction of the trichloromethyl group. A detailed troubleshooting guide for specific side-reaction products is provided in the next section.

Troubleshooting Guide: Side-Reaction Products

This section delves into specific side-reaction products that can arise during the synthesis of 3-(trichloromethyl)-2-quinoxalinol and provides actionable solutions.

Problem 1: Formation of 3-(Dichloromethyl)-2-quinoxalinol

Q: My mass spectrometry data indicates the presence of a compound with a molecular weight corresponding to the loss of one chlorine atom. What is this impurity and how can I prevent its formation?

A: This impurity is likely 3-(dichloromethyl)-2-quinoxalinol, formed via the partial hydrolysis or reduction of the trichloromethyl group. The C-Cl bonds in the trichloromethyl group are susceptible to nucleophilic attack, especially in the presence of water or other nucleophiles under basic or even neutral conditions at elevated temperatures.

Causality and Mechanism:

The presence of moisture in the reaction solvent or starting materials can lead to the slow hydrolysis of the trichloromethyl group. The electron-withdrawing nature of the quinoxalinone ring can activate the trichloromethyl group towards nucleophilic substitution.

Experimental Protocol for Mitigation:

  • Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents and store starting materials in a desiccator. Running the reaction under an inert atmosphere of nitrogen or argon can also help to exclude atmospheric moisture.[2]

  • Control of pH: Avoid basic conditions during workup, as this will promote the hydrolysis of the trichloromethyl group. If a base is required for neutralization, use a weak base and perform the extraction quickly at low temperatures.

  • Temperature Management: Avoid prolonged heating at high temperatures, as this can accelerate hydrolysis. Monitor the reaction by TLC and stop it as soon as the starting material is consumed.

DOT Script for Hydrolysis Pathway

hydrolysis_pathway 3-(Trichloromethyl)-2-quinoxalinol 3-(Trichloromethyl)-2-quinoxalinol 3-(Dichloromethyl)-2-quinoxalinol 3-(Dichloromethyl)-2-quinoxalinol 3-(Trichloromethyl)-2-quinoxalinol->3-(Dichloromethyl)-2-quinoxalinol H2O, Δ or base

Caption: Hydrolysis of the trichloromethyl group.

Problem 2: Presence of Quinoxaline-2,3-dione

Q: I have isolated a significant byproduct that is highly insoluble and has a high melting point, which I suspect is quinoxaline-2,3-dione. How is this formed?

A: The formation of quinoxaline-2,3-dione is a strong possibility, arising from a competing reaction pathway where the trichloromethyl group is fully hydrolyzed to a carboxylic acid, which then decarboxylates upon heating.

Causality and Mechanism:

If the reaction conditions are too harsh (e.g., high concentration of water, prolonged heating, presence of a strong acid or base), the trichloromethyl group can undergo complete hydrolysis to a carboxylic acid intermediate. This intermediate can then readily decarboxylate to form the unsubstituted quinoxalinone, which can be further oxidized to quinoxaline-2,3-dione.

Troubleshooting Workflow:

troubleshooting_workflow cluster_problem Problem: Quinoxaline-2,3-dione byproduct cluster_causes Potential Causes cluster_solutions Solutions problem High melting point, insoluble byproduct detected cause1 Excessive moisture in reaction problem->cause1 cause2 Prolonged high reaction temperature problem->cause2 cause3 Harsh workup conditions (strong acid/base) problem->cause3 solution1 Use anhydrous solvents and reagents cause1->solution1 solution2 Optimize reaction time and temperature via TLC monitoring cause2->solution2 solution3 Use mild workup conditions (e.g., saturated NaHCO3) cause3->solution3

Caption: Troubleshooting workflow for quinoxaline-2,3-dione formation.

Purification Strategy:

Quinoxaline-2,3-dione is often less soluble than the desired product in many organic solvents. Attempt recrystallization from a solvent in which the desired product is soluble at elevated temperatures, while the dione remains largely insoluble. A hot filtration step can be effective in removing the dione.

Problem 3: Formation of Benzimidazole Derivatives

Q: My NMR spectrum shows signals that are not consistent with a quinoxaline ring system, and I suspect the formation of a benzimidazole byproduct. Is this possible?

A: Yes, the formation of benzimidazole derivatives is a known side-reaction in quinoxaline synthesis, particularly when the 1,2-dicarbonyl equivalent can undergo rearrangement or fragmentation.[3] In the case of ethyl 2,2,2-trichloroacetoacetate, decomposition can lead to smaller reactive species that can react with o-phenylenediamine to form benzimidazoles.

Causality and Mechanism:

Under certain conditions, particularly at higher temperatures or in the presence of certain catalysts, the ethyl 2,2,2-trichloroacetoacetate can fragment. For example, it could potentially cleave to generate a reactive intermediate that leads to the formation of a 2-substituted benzimidazole.

Preventative Measures:

  • Milder Reaction Conditions: Employing lower reaction temperatures and shorter reaction times can disfavor the decomposition of the starting material.

  • Catalyst Choice: If an acid catalyst is used, a milder Lewis acid might be preferable to a strong Brønsted acid to avoid unwanted side reactions.

  • Purification: Benzimidazole derivatives often have different polarity compared to quinoxalinones, making them separable by column chromatography.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Solvent Anhydrous Ethanol or Acetic AcidGood solubility for reactants, facilitates cyclization. Anhydrous conditions prevent hydrolysis of the trichloromethyl group.
Temperature 60-80 °CSufficient to drive the reaction to completion without significant decomposition of starting materials or product.
Reaction Time 2-6 hours (Monitor by TLC)Minimizes the formation of degradation products from prolonged heating.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of o-phenylenediamine.
Workup Mild acidic or neutral extractionAvoids hydrolysis of the trichloromethyl group which is accelerated by strong bases.

References

  • Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]

  • Efficient one-step synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones via electrochemical oxidative cross-dehydrogenative coupling. New Journal of Chemistry (RSC Publishing). [Link]

  • Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. RSC Publishing. [Link]

  • AFTER DERIVATIZATION WITH o-PHENYLENEDIAMINE. repo.bg.ac.rs. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. scirp.org. [Link]

  • Synthesis of 3‐functionalized quinoxalin‐2(1H)‐one derivatives. ResearchGate. [Link]

  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. [Link]

  • SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[4][5]DIAZEPINES Magd. LOCKSS: Serve Content. [Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. PMC. [Link]

  • Synthesis of trichloromethyl carbinols. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Method development for the analysis of impurities in 2-Quinoxalinol, 3-(trichloromethyl)-

Welcome to the Technical Support Center for the analytical characterization of 2-Quinoxalinol, 3-(trichloromethyl)- (also known as 3-(trichloromethyl)quinoxalin-2(1H)-one). This compound presents unique analytical challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical characterization of 2-Quinoxalinol, 3-(trichloromethyl)- (also known as 3-(trichloromethyl)quinoxalin-2(1H)-one). This compound presents unique analytical challenges due to the high reactivity of its trichloromethyl group and the tautomeric nature of the quinoxalinol core.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, validated experimental protocols, and mechanistic insights to ensure robust method development for impurity profiling.

Part 1: Core Analytical Challenges & Causality

To develop a self-validating analytical method, one must first understand the chemical behavior of the analyte. The method development strategy for 3-(trichloromethyl)quinoxalin-2-ol is dictated by two primary structural features:

  • Lactam-Lactim Tautomerism: The quinoxalin-2-ol core exists in a dynamic equilibrium with its amide tautomer, quinoxalin-2(1H)-one. In liquid chromatography, if the rate of interconversion is similar to the timescale of the separation, or if the mobile phase pH is near the molecule's pKa, it results in severe peak broadening or splitting [1].

  • Trichloromethyl Reactivity: The −CCl3​ moiety is highly susceptible to solvolysis. In the presence of protic solvents (like methanol or water) and basic conditions, it undergoes rapid hydrolysis to form carboxylic acids or esters. This necessitates strict control over sample preparation solvents to prevent ex vivo degradation artifacts.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing and occasional peak splitting for the main API peak?

Cause: This is a classic symptom of unresolved tautomerism and secondary interactions between the basic nitrogen atoms of the quinoxaline ring and residual silanols on the silica stationary phase. Solution:

  • Buffer the Mobile Phase: Lock the molecule into a single protonation state by using a strictly acidic mobile phase (e.g., 0.1% Formic Acid or 0.1% Trifluoroacetic acid [TFA]).

  • Change Column Chemistry: Standard C18 columns often fail to resolve these issues for highly aromatic nitrogen heterocycles. Switch to a Phenyl-Hexyl or Biphenyl column . The π−π interactions provided by the phenyl groups offer superior peak shape and selectivity for aromatic compounds [2].

Q2: A new impurity peak appears and grows over time while the sample sits in the autosampler. How do I prevent this?

Cause: You are likely observing solvolysis. If your sample diluent contains Methanol (MeOH), the trichloromethyl group will react to form methyl quinoxaline-3-carboxylate. If it contains high ratios of water without pH control, it will hydrolyze to 3-carboxyquinoxalin-2-ol. Solution:

  • Use Acetonitrile (MeCN) as the organic modifier instead of Methanol [1].

  • Prepare samples in aprotic solvents (e.g., pure MeCN or DMSO) and only dilute with the aqueous mobile phase immediately prior to injection.

  • Maintain the autosampler temperature strictly at 4°C to kinetically slow down any degradation reactions.

Q3: I cannot resolve a critical process-related impurity from the main peak. What should I adjust?

Cause: Process impurities for this compound often include under-chlorinated species, such as 3-(dichloromethyl)quinoxalin-2-ol. Because the structural difference is merely one chlorine atom, the hydrophobic difference is minimal, causing co-elution on C18 columns. Solution: Exploit shape selectivity. Use a column with a fluorinated stationary phase (e.g., Pentafluorophenyl - PFP). The highly electronegative fluorine atoms on the stationary phase interact differently with the varying degrees of halogenation on the analyte, drastically improving resolution.

Q4: The main compound and its impurities are not ionizing well in positive ESI-MS. What are the alternatives?

Cause: Highly halogenated compounds often exhibit poor ionization efficiency in positive Electrospray Ionization (ESI+) due to the electron-withdrawing nature of the chlorine atoms. Solution: Switch to Negative ESI (ESI-) . The quinoxalinol core readily loses a proton to form a stable anion, and the electronegative trichloromethyl group stabilizes this charge. Alternatively, use Atmospheric Pressure Chemical Ionization (APCI), which is highly effective for neutral, less polar aromatic molecules [3].

Part 3: Experimental Methodologies

Protocol: Step-by-Step HPLC-UV/MS Method Development

This self-validating protocol is designed to separate 3-(trichloromethyl)quinoxalin-2-ol from its synthetic intermediates and degradation products.

Phase 1: Sample Preparation

  • Weigh exactly 10.0 mg of the sample and dissolve in 5.0 mL of LC-MS grade Acetonitrile (MeCN) to create a 2.0 mg/mL stock solution. Do not use Methanol.

  • Sonicate for 5 minutes in a cold water bath (to prevent thermal degradation).

  • Dilute the stock solution to a working concentration of 0.1 mg/mL using a diluent of 80:20 MeCN:Water (v/v) containing 0.1% Formic Acid.

  • Transfer to amber autosampler vials and store at 4°C.

Phase 2: Chromatographic Separation

  • Column: Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: Return to 10% B

    • 18.1-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (to improve mass transfer and peak shape).

  • Detection: UV-PDA at 254 nm and 320 nm (characteristic absorbance for quinoxalines) [1].

Phase 3: Forced Degradation (System Validation) To prove the method is stability-indicating, subject the API to the following stress conditions and inject them using the method above:

  • Acidic: 0.1 N HCl at 60°C for 2 hours.

  • Basic: 0.1 N NaOH at Room Temp for 10 minutes (Expect rapid hydrolysis).

  • Oxidative: 3% H2​O2​ at Room Temp for 2 hours.

Workflow S1 1. Sample Prep (Cold MeCN/Aprotic) S2 2. HPLC Separation (Phenyl-Hexyl, Acidic pH) S1->S2 S3 3. Detection (UV-PDA & ESI- MS) S2->S3 S4 4. Forced Degradation (Method Validation) S3->S4

Caption: Logical workflow for the stability-indicating method development of quinoxaline derivatives.

Part 4: Data Presentation & Impurity Profiling

The following table summarizes the quantitative data for the typical impurity profile of 2-Quinoxalinol, 3-(trichloromethyl)- when analyzed using the protocol above. Utilizing Relative Retention Time (RRT) and high-resolution MS/MS fragments allows for rapid identification of unknown peaks [3].

Impurity NameOriginRRTMajor MS/MS Fragments (m/z, ESI-)Limit of Detection (LOD)
3-carboxyquinoxalin-2-ol Degradation (Hydrolysis)0.45189 [M-H]-, 145 [M-H-CO2]-0.05 µg/mL
Quinoxalin-2-ol Degradation (Decarboxylation)0.62145 [M-H]-, 117 [M-H-CO]-0.02 µg/mL
3-(dichloromethyl)quinoxalin-2-ol Process (Under-chlorination)0.88227 [M-H]-, 192[M-H-Cl]-0.10 µg/mL
2-Quinoxalinol, 3-(trichloromethyl)- Main API 1.00 261[M-H]-, 226 [M-H-Cl]- 0.05 µg/mL
Methyl quinoxaline-3-carboxylate Artifact (Methanolysis)1.15203 [M-H]-, 171 [M-H-CH3OH]-0.08 µg/mL
Mechanistic Pathway of Primary Degradation

Understanding the degradation pathway is critical for justifying the presence of specific impurities to regulatory bodies. The diagram below illustrates the primary solvolysis pathways of the trichloromethyl group.

Degradation A 2-Quinoxalinol, 3-(trichloromethyl)- B Hydrolysis (H2O / Basic pH) A->B D Methanolysis (MeOH Diluent) A->D C 3-Carboxyquinoxalin-2-ol (Impurity RRT 0.45) B->C F Decarboxylation (Heat / Acid) C->F E Methyl quinoxaline-3-carboxylate (Artifact RRT 1.15) D->E G Quinoxalin-2-ol (Impurity RRT 0.62) F->G

Caption: Primary degradation pathways of the trichloromethyl group via hydrolysis and methanolysis.

References

  • Benchchem . Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. Retrieved from

  • National Center for Biotechnology Information (PMC) . HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Retrieved from

  • Der Pharma Chemica . Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Quinoxalinol, 3-(trichloromethyl)- and Other Quinoxaline Derivatives in Anticancer Drug Discovery

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged heterocyclic system in medicinal chemistry. Its derivatives have garnered significant attention due to a broad spectrum of biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged heterocyclic system in medicinal chemistry. Its derivatives have garnered significant attention due to a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a comparative analysis of 2-Quinoxalinol, 3-(trichloromethyl)- against other notable quinoxaline derivatives, with a focus on their potential as anticancer agents. We will delve into their structure-activity relationships, supported by experimental data, and provide detailed methodologies for their synthesis and evaluation.

The Quinoxaline Core: A Versatile Platform for Drug Design

The structural versatility of the quinoxaline ring allows for extensive modification at various positions, leading to a diverse array of pharmacological profiles.[6] Researchers have successfully synthesized numerous quinoxaline derivatives that have shown significant efficacy against various tumors by targeting critical cellular pathways.[7] The introduction of different substituents on the quinoxaline nucleus can modulate the compound's electronic and steric properties, thereby influencing its binding affinity to biological targets and its overall therapeutic efficacy.[8]

Featured Compound: 2-Quinoxalinol, 3-(trichloromethyl)-

The presence of a trichloromethyl (-CCl3) group is a key structural feature of 2-Quinoxalinol, 3-(trichloromethyl)-. This electron-withdrawing group can significantly impact the molecule's reactivity and biological activity. While extensive anticancer data for this specific compound is emerging, related studies on 2-trichloromethylquinoxaline derivatives have highlighted the critical role of the -CCl3 group in their antiplasmodial activity, suggesting its potential importance for other biological activities as well.[9][10] The replacement of the trichloromethyl group often leads to a significant decrease in activity, a phenomenon known as an "activity cliff".[9][10]

The general synthetic approach to quinoxaline derivatives often involves the condensation of an aromatic diamine with a dicarbonyl compound.[11] For 2-Quinoxalinol, 3-(trichloromethyl)-, a plausible synthetic route would involve the reaction of an o-phenylenediamine with a derivative of trichloropyruvic acid.

G cluster_synthesis Generalized Synthesis of 2-Quinoxalinol, 3-(trichloromethyl)- start o-phenylenediamine intermediate Condensation Reaction start->intermediate reagent Trichloropyruvic acid derivative reagent->intermediate product 2-Quinoxalinol, 3-(trichloromethyl)- intermediate->product

Caption: Generalized synthetic pathway for 2-Quinoxalinol, 3-(trichloromethyl)-.

Comparative Analysis with Other Anticancer Quinoxalines

To contextualize the potential of 2-Quinoxalinol, 3-(trichloromethyl)-, we will compare it with other quinoxaline derivatives that have demonstrated significant anticancer activity. The selection is based on the availability of quantitative data (IC50 values) and diverse structural modifications.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinoxaline derivatives is highly dependent on the nature and position of substituents.[8] For instance, the introduction of bromo groups has been shown to enhance inhibitory activity against lung cancer cells.[12] Furthermore, the presence of a basic side chain at specific positions of the quinazoline nucleus (a related scaffold) plays a significant role in determining cytotoxicity.[13] Molecular docking studies have revealed that quinoxaline derivatives can bind to the active sites of key proteins in cancer progression, such as topoisomerase II and various kinases, through hydrogen bonding and π–π stacking interactions.[1][14]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, providing a basis for a comparative assessment.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound IV Quinoxaline-based derivativePC-3 (Prostate)2.11[14]
Compound III Quinoxaline-based derivativePC-3 (Prostate)4.11[14]
Compound 4m Bromo-substituted quinoxalineA549 (Lung)9.32 ± 1.56[12]
Compound 4b Bromo-substituted quinoxalineA549 (Lung)11.98 ± 2.59[12]
Compound VIIIc 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea derivativeHCT116 (Colon)2.5[15]
Compound VIIIc 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea derivativeMCF-7 (Breast)9.0[15]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of quinoxaline derivatives are provided below.

General Synthesis of Quinoxaline Derivatives

The most common method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11]

G cluster_workflow General Quinoxaline Synthesis Workflow reagents o-phenylenediamine + 1,2-dicarbonyl compound solvent Solvent (e.g., Ethanol, Acetic Acid) reagents->solvent reaction Reaction (Reflux or Stir at RT) solvent->reaction workup Work-up (e.g., Filtration, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Structural Characterization (NMR, MS) purification->characterization G cluster_assay MTT Assay Workflow cell_seeding Seed Cancer Cells treatment Treat with Quinoxaline Derivatives cell_seeding->treatment incubation Incubate (48-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilize Formazan formazan_formation->solubilization absorbance Measure Absorbance solubilization->absorbance analysis Calculate IC50 absorbance->analysis

Sources

Comparative

Publish Comparison Guide: 3-(trichloromethyl)quinoxalin-2-ol Derivatives vs. Chloroquine Efficacy Against Plasmodium falciparum

Executive Summary & Mechanistic Divergence The emergence of Plasmodium falciparum resistance to frontline therapies, including artemisinin-based combination therapies (ACTs) and chloroquine (CQ), necessitates the discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Divergence

The emergence of Plasmodium falciparum resistance to frontline therapies, including artemisinin-based combination therapies (ACTs) and chloroquine (CQ), necessitates the discovery of novel antimalarials with entirely orthogonal mechanisms of action[1]. Recently, derivatives based on the 3-(trichloromethyl)quinoxalin-2-ol scaffold—specifically 2-phenoxy and 2-thiophenoxy-3-trichloromethylquinoxalines—have demonstrated potent efficacy against multi-drug resistant P. falciparum strains[1][2].

As drug development professionals, we must evaluate therapeutic candidates not just by their EC50​ values, but by the causality of their mechanism. The fundamental divergence between these quinoxaline derivatives and chloroquine lies in their subcellular targets:

  • Chloroquine (The Classical Paradigm): CQ is a lysosomotropic agent that accumulates in the parasite's digestive vacuole. It exerts its antimalarial effect by capping toxic free heme (ferriprotoporphyrin IX) released during hemoglobin proteolysis, preventing its biomineralization into non-toxic hemozoin[3]. This causes rapid parasite death within the first intraerythrocytic developmental cycle (IDC). However, mutations in the PfCRT efflux pump easily render this pathway obsolete in resistant strains.

  • 3-(trichloromethyl)quinoxalines (The Next-Generation Paradigm): These compounds bypass the digestive vacuole entirely. Instead, they target the apicoplast —a non-photosynthetic relict plastid essential for parasite survival[1][2]. The apicoplast houses critical anabolic pathways, including Type II fatty acid synthesis (FASII) and isoprenoid biosynthesis. Disruption of apicoplast biogenesis results in a highly specific "delayed death" phenotype , where the parasite completes the first IDC but fails to establish a new parasitophorous vacuole in the subsequent cycle[2].

MoA cluster_CQ Chloroquine (CQ) Pathway cluster_Qx 3-CCl3-Quinoxaline Pathway CQ_Node Chloroquine DV Digestive Vacuole CQ_Node->DV Accumulates Hemozoin Hemozoin (Non-toxic) CQ_Node->Hemozoin Blocks Heme Toxic Free Heme DV->Heme Hb Degradation Heme->Hemozoin Polymerization Death1 Rapid Parasite Death (1st Cycle) Heme->Death1 Toxicity Qx_Node 3-CCl3-Quinoxalines Apicoplast Apicoplast Qx_Node->Apicoplast Targets Anabolic Anabolic Pathways (FASII, Isoprenoids) Apicoplast->Anabolic Disruption Death2 Delayed Parasite Death (2nd Cycle) Anabolic->Death2 Biogenesis Failure

Caption: Mechanistic divergence between Chloroquine (Digestive Vacuole) and 3-CCl3-Quinoxalines (Apicoplast).

Quantitative Efficacy & SAR Insights

When evaluating these compounds, Structure-Activity Relationship (SAR) mapping reveals a critical molecular dependency: the trichloromethyl ( −CCl3​ ) group is mandatory for antiplasmodial activity[1][2]. Experimental substitutions of the −CCl3​ group with −CH3​ , −CF3​ , or −H result in severe "activity cliffs," completely abolishing efficacy[2].

The table below synthesizes the quantitative performance of optimized 3-(trichloromethyl)quinoxaline derivatives (Compounds 3i and 3k) against the multi-resistant K1 strain of P. falciparum, benchmarked against Chloroquine.

Table 1: Comparative Efficacy and Cytotoxicity Profiles
Compound / DrugTarget Organelle EC50​ (P. falciparum K1) CC50​ (HepG2 Cells)Selectivity Index (SI)Resistance Profile
Compound 3i (2-phenoxy-3- CCl3​ -quinoxaline)Apicoplast0.2 µM32.0 µM160Overcomes PfCRT mutations
Compound 3k (2-thiophenoxy-3- CCl3​ -quinoxaline)Apicoplast0.3 µM56.0 µM175Overcomes PfCRT mutations
Chloroquine (CQ) Digestive Vacuole> 0.15 µM (Resistant)> 100 µMVariableHighly susceptible to PfCRT

Data synthesized from standardized in vitro SYBR Green I and MTT cytotoxicity assays[1][2]. SI = CC50​ / EC50​ .

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, any claims regarding apicoplast targeting must be validated through orthogonal experimental workflows. Below are the step-by-step protocols required to reproduce the efficacy and mechanistic findings.

Protocol 1: In Vitro Antiplasmodial Efficacy Assay (SYBR Green I)

This assay quantifies parasite proliferation by measuring parasitic DNA content, providing the baseline EC50​ .

  • Culture Preparation: Maintain P. falciparum (K1 strain) in human erythrocytes (O+) suspended in RPMI 1640 medium supplemented with 10% human serum under a hypoxic atmosphere (5% O2​ , 5% CO2​ , 90% N2​ ).

  • Synchronization: Synchronize parasites to the ring stage using 5% D-sorbitol treatment.

  • Drug Plating: Seed 96-well plates with a 2% hematocrit and 1% parasitemia. Add serial dilutions of the 3-(trichloromethyl)quinoxaline derivatives and CQ (positive control).

  • Incubation: Incubate for 72 hours at 37°C.

  • Lysis and Staining: Freeze plates at -20°C to lyse RBCs. Thaw and add SYBR Green I lysis buffer (containing Tris-HCl, EDTA, saponin, and Triton X-100).

  • Quantification: Read fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate EC50​ using non-linear regression analysis.

Protocol 2: Delayed Death Assay (DDA)

Because apicoplast-targeting drugs exhibit a unique kinetic profile, standard 72-hour assays may underestimate their potency. The DDA isolates the specific cycle in which parasite death occurs[2].

  • Initial Treatment (Cycle 1): Treat synchronized ring-stage parasites with compounds at to 10× their EC50​ concentrations for 48 hours.

  • Washout Phase: At 48 hours, wash the erythrocytes three times with fresh RPMI 1640 to remove all extracellular drug traces.

  • Re-culturing (Cycle 2): Resuspend the washed infected erythrocytes in fresh drug-free medium and incubate for an additional 48 to 72 hours.

  • Flow Cytometry/Smear Analysis: Assess parasitemia at 48h (end of Cycle 1) and 96h-120h (end of Cycle 2).

    • Expected CQ Result: Parasitemia drops sharply at 48h (Rapid Death).

    • Expected 3- CCl3​ -Quinoxaline Result: Parasitemia remains stable at 48h but plummets at 96h (Delayed Death).

DDA Start Synchronized Ring Stage Parasites Treat Drug Treatment (120h total) Start->Treat Cycle1 Cycle 1 (0-48h) Assess Parasitemia Treat->Cycle1 Wash Washout Drug (Optional) Cycle1->Wash Result1 Rapid Death (CQ Profile) Cycle1->Result1 Growth Inhibition Cycle2 Cycle 2 (48-96h) Assess Parasitemia Wash->Cycle2 Result2 Delayed Death (3-CCl3-Qx Profile) Cycle2->Result2 Growth Inhibition

Caption: Delayed Death Assay workflow differentiating apicoplast inhibitors from rapid-acting antimalarials.

Conclusion

For drug development professionals targeting multi-resistant P. falciparum, the 3-(trichloromethyl)quinoxalin-2-ol scaffold represents a highly validated, mechanistically distinct alternative to chloroquine. By leveraging the apicoplast-dependent delayed death pathway, these derivatives bypass the efflux-mediated resistance mechanisms that currently plague the digestive vacuole-targeting quinolines.

References

  • Amrane, D., Primas, N., Arnold, C. S., et al. (2021). "Antiplasmodial 2-thiophenoxy-3-trichloromethyl quinoxalines target the apicoplast of Plasmodium falciparum." European Journal of Medicinal Chemistry, 224, 113722. Available at:[Link]

  • Amrane, D., Arnold, C. S., Hutter, S., et al. (2021). "2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum." Pharmaceuticals (MDPI), 14(8), 724. Available at:[Link]

  • Wright, D. W., et al. (2001). "The Propionate of Heme Binds N4O2 Schiff Base Antimalarial Drug Complexes." ResearchGate (General context for Chloroquine and Hemozoin inhibition). Available at:[Link]

Sources

Validation

A Comparative Guide to the Antiplasmodial Activity of 2-Quinoxalinol, 3-(trichloromethyl)- and its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the global fight against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous search for novel chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the global fight against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous search for novel chemotherapeutic agents with unique mechanisms of action. This guide provides a comprehensive validation and comparative analysis of the antiplasmodial potential of the 2-Quinoxalinol, 3-(trichloromethyl)- scaffold and its derivatives. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to offer a robust evaluation for researchers in antimalarial drug discovery.

Introduction: The Promise of the 3-Trichloromethylquinoxaline Scaffold

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities. Within this family, molecules bearing a 3-(trichloromethyl) group have demonstrated significant antiplasmodial potency. The trichloromethyl moiety appears to be a critical pharmacophore, with its replacement by other groups leading to a marked decrease in activity.[1][2][3] This guide focuses on the antiplasmodial validation of the core 2-Quinoxalinol, 3-(trichloromethyl)- structure, primarily through the lens of its more extensively studied 2-phenoxy- and 2-thiophenoxy- derivatives.

Recent investigations strongly suggest that these compounds may exert their antiplasmodial effect by targeting the apicoplast, a non-photosynthetic plastid essential for parasite survival.[1][3] This novel mechanism of action is particularly attractive as it differs from those of many current antimalarials, suggesting a potential for efficacy against drug-resistant parasite strains.

This guide will objectively compare the in vitro and in vivo performance of 2-substituted-3-trichloromethylquinoxaline derivatives against standard antimalarial agents, chloroquine and artemisinin, providing the necessary experimental data and protocols to support these findings.

In Vitro Antiplasmodial Activity and Cytotoxicity

The initial assessment of any potential antimalarial compound relies on robust in vitro assays to determine its efficacy against the parasite and its selectivity, ensuring minimal toxicity to host cells.

Comparative Efficacy against P. falciparum

The antiplasmodial activity of a panel of 2-phenoxy- and 2-thiophenoxy-3-trichloromethylquinoxaline derivatives was evaluated against the multi-drug resistant K1 strain of P. falciparum. The 50% effective concentration (EC50), the concentration of a drug that inhibits 50% of parasite growth, was determined using the SYBR Green I-based fluorescence assay. For comparison, the 50% inhibitory concentrations (IC50) of the standard antimalarials, chloroquine and artemisinin, against various P. falciparum strains are also presented.

Compound/DrugP. falciparum StrainIC50/EC50 (µM)Reference
2-Phenoxy-3-(trichloromethyl)quinoxaline Derivatives
Hit Compound (3i)K10.2[2]
Unsubstituted phenoxy (3a)K1Good activity[2]
4-OCF3 substituted (3k)K10.40[2]
4-OMe substituted (3h)K10.38[2]
4-SF5, 4-SCF3, 4-CN substituted (3l, 3m, 3n)K10.20[2]
2-Thiophenoxy-3-(trichloromethyl)quinoxaline Derivative
Hit Compound (3k)K10.3[1][3]
Chloroquine K10.155[4]
Dd2 (resistant)0.0902[4]
3D7 (sensitive)0.0086[4]
HB3 (sensitive)0.0168[4]
Artemisinin/Derivatives
DihydroartemisininK10.0016
Artemisinin3D7 (sensitive)~0.0266[5]
ArtesunateIsolate from patient0.0062[6]

Table 1: Comparative in vitro antiplasmodial activity of 3-trichloromethylquinoxaline derivatives and standard antimalarials.

The data clearly indicates that several 2-substituted-3-trichloromethylquinoxaline derivatives exhibit potent antiplasmodial activity against the multi-drug resistant K1 strain, with EC50 values in the sub-micromolar range. Notably, their efficacy is comparable to that of chloroquine against this resistant strain.

Cytotoxicity and Selectivity Index

A crucial aspect of drug development is ensuring that the compound is selectively toxic to the parasite with minimal effect on host cells. The cytotoxicity of the quinoxaline derivatives was assessed against the human hepatocyte cell line, HepG2, using the MTT assay. The 50% cytotoxic concentration (CC50) was determined, and the Selectivity Index (SI) was calculated as the ratio of CC50 to EC50. A higher SI value indicates greater selectivity for the parasite.

CompoundCC50 on HepG2 (µM)Selectivity Index (SI = CC50/EC50)Reference
2-Phenoxy-3-(trichloromethyl)quinoxaline Derivative (3i) 32160[2]
2-Thiophenoxy-3-(trichloromethyl)quinoxaline Derivative (3k) 56.0175[1][3]

Table 2: Cytotoxicity and Selectivity Index of lead 3-trichloromethylquinoxaline derivatives.

The lead compounds from both the 2-phenoxy and 2-thiophenoxy series demonstrate favorable selectivity indices of 160 and 175, respectively.[1][2][3] This suggests a promising therapeutic window, where the compounds are significantly more toxic to the parasite than to human liver cells.

In Vivo Validation of Antiplasmodial Activity

While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate a compound's efficacy in a complex biological system, taking into account factors like metabolism, distribution, and overall physiological effects.

The 4-Day Suppressive Test in a Murine Model

The standard model for preliminary in vivo assessment of antimalarial compounds is the 4-day suppressive test in mice infected with a rodent malaria parasite, such as Plasmodium berghei.[7][8][9] This test evaluates the ability of a compound to inhibit parasite proliferation in an established infection.

While specific in vivo data for 2-Quinoxalinol, 3-(trichloromethyl)- is not yet available in the public domain, the promising in vitro activity and selectivity of its derivatives strongly warrant their progression to this in vivo validation stage. The experimental protocol outlined below provides a robust framework for such an evaluation.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed step-by-step methodologies for the key in vitro and in vivo assays are provided below.

In Vitro Antiplasmodial Activity: SYBR Green I-Based Assay

This assay quantifies parasite DNA to measure parasite proliferation and its inhibition by test compounds.[1]

SYBR_Green_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis parasite_culture Synchronize P. falciparum to ring stage plate_setup Add drug dilutions and parasite suspension to 96-well plate parasite_culture->plate_setup drug_dilution Prepare serial dilutions of test compounds drug_dilution->plate_setup incubation Incubate for 72 hours at 37°C plate_setup->incubation lysis_staining Add SYBR Green I lysis buffer incubation->lysis_staining read_fluorescence Measure fluorescence (Ex: 485nm, Em: 530nm) lysis_staining->read_fluorescence calculate_ic50 Calculate IC50 values read_fluorescence->calculate_ic50 MTT_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed HepG2 cells in 96-well plate treatment Treat cells with compounds and incubate for 48-72h cell_seeding->treatment compound_prep Prepare serial dilutions of test compounds compound_prep->treatment mtt_addition Add MTT solution and incubate for 2-4h treatment->mtt_addition solubilization Add solubilization agent (e.g., DMSO) mtt_addition->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_cc50 Calculate CC50 values read_absorbance->calculate_cc50

MTT cytotoxicity assay workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals. [10]5. Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. [10]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve of cell viability versus compound concentration.

In Vivo Antiplasmodial Activity: 4-Day Suppressive Test

This test evaluates the in vivo efficacy of a compound in suppressing parasitemia in infected mice. [7][8][9]

Four_Day_Suppressive_Test infection Day 0: Infect mice intraperitoneally with P. berghei treatment_d0 Day 0: Administer first dose of test compound/control infection->treatment_d0 treatment_d1 Day 1: Administer second dose treatment_d0->treatment_d1 treatment_d2 Day 2: Administer third dose treatment_d1->treatment_d2 treatment_d3 Day 3: Administer fourth dose treatment_d2->treatment_d3 parasitemia_d4 Day 4: Determine parasitemia from tail blood smears treatment_d3->parasitemia_d4 analysis Calculate % parasitemia suppression parasitemia_d4->analysis

4-Day Suppressive Test workflow.

Step-by-Step Protocol:

  • Infection (Day 0): Naive mice are inoculated intraperitoneally with P. berghei-infected red blood cells. [7]2. Treatment (Days 0-3): Two to four hours post-infection, the first dose of the test compound is administered orally or subcutaneously. Treatment is continued daily for four consecutive days. Control groups receive the vehicle and a standard drug (e.g., chloroquine). [7]3. Parasitemia Determination (Day 4): On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy. [7]4. Analysis: The average parasitemia in the treated groups is compared to the vehicle-treated control group, and the percentage of parasitemia suppression is calculated.

Mechanism of Action: Targeting the Apicoplast

A significant advantage of the 3-trichloromethylquinoxaline scaffold is its potential to act on a novel target within the malaria parasite. Studies on 2-substituted derivatives suggest that these compounds interfere with the biogenesis of the apicoplast. [1][3]The apicoplast is a vital organelle for the parasite, involved in the synthesis of fatty acids, isoprenoids, and heme. [1]As this organelle is absent in human cells, it represents an ideal target for selective chemotherapy.

The proposed mechanism involves a "delayed death" phenotype, where the parasite completes the first replication cycle but fails to establish infection in new red blood cells due to the dysfunctional apicoplast in the progeny merozoites. [1]This is a characteristic feature of drugs that target the apicoplast.

Apicoplast_Targeting compound 3-Trichloromethyl- quinoxaline Derivative apicoplast Apicoplast compound->apicoplast Inhibits biogenesis Altered Apicoplast Biogenesis apicoplast->biogenesis metabolism Disrupted Fatty Acid, Isoprenoid, & Heme Synthesis biogenesis->metabolism progeny Non-viable Progeny Merozoites metabolism->progeny death Parasite Death (Delayed) progeny->death

Proposed mechanism of action via apicoplast targeting.

In contrast, established antimalarials have different primary mechanisms:

  • Chloroquine: Accumulates in the parasite's digestive vacuole and inhibits the polymerization of toxic heme into hemozoin, leading to parasite death.

  • Artemisinin and its derivatives: Are activated by heme iron to generate reactive oxygen species that damage parasite proteins and other macromolecules.

The distinct mechanism of the 3-trichloromethylquinoxaline derivatives makes them promising candidates for use in combination therapies and for combating resistance to existing drugs.

Conclusion and Future Directions

The 2-Quinoxalinol, 3-(trichloromethyl)- scaffold, as represented by its 2-phenoxy- and 2-thiophenoxy- derivatives, demonstrates significant potential as a source of novel antiplasmodial agents. Key strengths include:

  • Potent Activity: Sub-micromolar efficacy against multi-drug resistant P. falciparum.

  • Favorable Selectivity: High selectivity indices suggest a good safety profile.

  • Novel Mechanism of Action: Targeting the apicoplast offers a strategy to overcome existing drug resistance.

Further research is warranted to fully elucidate the structure-activity relationships within this compound class and to optimize for pharmacokinetic properties. The progression of lead compounds through in vivo efficacy and toxicology studies, as outlined in this guide, will be a critical next step in their development as potential next-generation antimalarials.

References

  • Amrane, D., et al. (2021). Antiplasmodial 2-thiophenoxy-3-trichloromethyl quinoxalines target the apicoplast of Plasmodium falciparum. Vrije Universiteit Brussel. [Link]

  • Amrane, D., et al. (2021). 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum. MDPI. [Link]

  • Amrane, D., et al. (2021). Antiplasmodial 2-thiophenoxy-3-trichloromethyl quinoxalines target the apicoplast of Plasmodium falciparum. PubMed. [Link]

  • Chaijaroenkul, W., et al. (2005). ASSESSMENT OF IN VITRO ANTIMALARIAL INTERACTIONS BETWEEN DIHYDROARTEMISININ AND FOSMIDOMYCIN. Faculty of Tropical Medicine, Mahidol University. [Link]

  • de Villiers, K. A., et al. (2017). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. PMC. [Link]

  • Akoachere, M., et al. (2005). In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins. PMC. [Link]

  • clyte. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. clyte. [Link]

  • do Rosário, V. E. (2009). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. SciELO. [Link]

  • Dua, V. K., et al. (2013). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. PMC. [Link]

  • Fidock, D. A., et al. (2004). A Protocol for Antimalarial Efficacy Models for Compound Screening. Supplemental Document. [Link]

  • Lenta, B. N., et al. (2018). In vitro antiplasmodial activity and toxicological profile of extracts, fractions and chemical constituents of leaves and s. Malaria World. [Link]

  • Springer Nature Experiments. (2026). MTT Assay Protocol. Springer Nature. [Link]

  • Biswas, I., et al. (2025). MTT assay for cell viability. Bio-protocol. [Link]

  • Feng, X., et al. (2021). In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect. PLOS ONE. [Link]

  • WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN Procedure INV08. [Link]

  • Deressa, T., et al. (2017). In vivo antiplasmodial activity and toxicological assessment of hydroethanolic crude extract of Ajuga remota. PMC. [Link]

  • Penna-Coutinho, J., et al. (2011). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. PMC. [Link]

  • Fall, B., et al. (2017). SYBR Green I modified protocol for ex vivo/in vitro assay. ResearchGate. [Link]

  • Kain, K. C., et al. (2007). Artesunate Misuse and Plasmodium falciparum Malaria. CDC Stacks. [Link]

  • Basco, L. K., et al. (1993). In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum. PubMed. [Link]

  • Madrid, D. C., et al. (2015). Novel Short Chain Chloroquine Analogues Retain Activity Against Chloroquine Resistant K1 Plasmodium falciparum. Request PDF. [Link]

  • Asrade, S., et al. (2017). In vivo antiplasmodial activity evaluation of the leaves of Balanites rotundifolia (Van Tiegh.) Blatter (Balanitaceae) against Plasmodium berghei. Dove Medical Press. [Link]

Sources

Comparative

Comparative Analysis of the Cytotoxicity of Quinoxalinol Derivatives: A Guide for Drug Discovery

Quinoxaline and quinoxalinol derivatives have emerged as privileged, nitrogen-containing heterocyclic scaffolds in modern oncology. Their unique planar geometry and capacity for rational substitution allow them to act as...

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Author: BenchChem Technical Support Team. Date: April 2026

Quinoxaline and quinoxalinol derivatives have emerged as privileged, nitrogen-containing heterocyclic scaffolds in modern oncology. Their unique planar geometry and capacity for rational substitution allow them to act as multi-target agents, simultaneously disrupting DNA replication and inhibiting critical receptor tyrosine kinases.

This guide provides an objective, data-driven comparative analysis of novel quinoxaline derivatives against standard chemotherapeutic agents. It is designed for researchers and drug development professionals, detailing the mechanistic rationale, comparative efficacy, and the self-validating experimental protocols required for rigorous preclinical evaluation.

Structural Rationale & Mechanistic Pathways

The cytotoxicity of quinoxaline derivatives is rarely non-specific; it is driven by targeted molecular interactions that reliably induce cell cycle arrest and apoptosis 1.

  • DNA Intercalation & Topoisomerase II Inhibition: The fused benzene and pyrazine rings create a rigid, planar structure ideal for inserting between DNA base pairs. Certain derivatives, such as triazoloquinoxalines, have demonstrated equipotent or superior Topoisomerase II inhibition compared to Doxorubicin, leading to catastrophic double-strand DNA breaks 1.

  • Receptor Tyrosine Kinase (RTK) Inhibition: Substitutions at the N-1 or C-2/C-3 positions (e.g., N-allyl or oxiranyl groups) enhance lipophilicity and hydrogen bonding. This significantly boosts binding affinity to the ATP-binding pockets of EGFR and VEGFR2, choking tumor angiogenesis and proliferation 2.

Pathway Q Quinoxaline Derivatives RTK EGFR / VEGFR2 Inhibition Q->RTK DNA DNA Intercalation & Topo II Inhibition Q->DNA Bcl2 Bcl-2 Downregulation Bax Upregulation RTK->Bcl2 DNA->Bcl2 Caspase Caspase-3 Activation Bcl2->Caspase Apoptosis Cell Cycle Arrest & Apoptosis Caspase->Apoptosis

Fig 1. Mechanistic pathways of quinoxaline-induced apoptosis via kinase inhibition and DNA binding.

Comparative Cytotoxicity: Quinoxalines vs. Standard Chemotherapeutics

To objectively benchmark novel quinoxaline derivatives, their half-maximal inhibitory concentrations (IC50) must be compared against established clinical standards across diverse cancer cell lines. Recent literature highlights that specific quinoxaline hybrids exhibit sub-micromolar potency, often outperforming traditional anthracyclines and platinum-based drugs while maintaining a safer therapeutic window in normal cells (e.g., VERO or colonocytes) 3.

Table 1: In Vitro Cytotoxicity (IC50) Comparison
Compound Class / DerivativeTarget Cell LineIC50 (µM)Reference DrugRef Drug IC50 (µM)Primary Mechanism
Triazoloquinoxaline 7e MCF-7 (Breast)3.41Doxorubicin6.75Topo II Inhibition
Triazoloquinoxaline 7e HCT-116 (Colon)5.75Doxorubicin8.07Topo II Inhibition
N-allyl Quinoxaline 8 A549 (Lung)0.86SorafenibN/A*EGFR/VEGFR2 Inhibition
Quinoxaline-triazole 14 HCT-116 (Colon)0.055Doxorubicin0.761HIF-1α, VEGF Modulation
Compound 11e HepG2 (Liver)2.10Cisplatin~5.00Apoptotic Signaling

(Note: Sorafenib's primary benchmark in this study was isolated enzyme inhibition, showing an EGFR IC50 of 0.056 µM compared to Compound 8's 0.088 µM).

Self-Validating Experimental Protocols

A robust drug discovery pipeline requires assays that actively control for artifacts. The following protocols are designed with built-in validation steps to ensure that the observed cytotoxicity is a true reflection of the compound's efficacy.

Protocol A: MTT Cell Proliferation Assay (Primary Cytotoxicity Screening)

Purpose: To quantify the metabolic viability of cancer cells following drug exposure. Causality & Validation: This assay measures NAD(P)H-dependent cellular oxidoreductase activity. The inclusion of a vehicle control (e.g., 0.1% DMSO) is critical to decouple solvent toxicity from the intrinsic cytotoxicity of the quinoxaline derivative.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at 5×103 cells/well.

    • Causality: This specific density ensures cells remain in the exponential (log) growth phase during the entire 72-hour treatment window, preventing contact inhibition artifacts that could artificially skew viability data.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adherence and metabolic recovery.

  • Compound Treatment: Aspirate media and apply serial dilutions of the quinoxaline derivative (e.g., 0.01 µM to 100 µM) alongside the reference drug (e.g., Doxorubicin). Include blank (media only) and vehicle controls.

  • MTT Addition: After 48-72 hours of exposure, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours.

    • Causality: Only metabolically active, viable cells can reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of pure DMSO to dissolve the formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Workflow S1 Cell Seeding S2 Compound Treatment S1->S2 S3 MTT Addition S2->S3 S4 Formazan Solubilization S3->S4 S5 Absorbance Reading S4->S5

Fig 2. Self-validating MTT cytotoxicity assay workflow for evaluating quinoxaline derivatives.

Protocol B: Annexin V/PI Dual Staining (Mechanistic Validation)

Purpose: To confirm that the cytotoxicity observed in the MTT assay is driven by programmed cell death (apoptosis) rather than non-specific necrosis 4. Causality & Validation: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) only enters cells with compromised plasma membranes (late apoptosis/necrosis). This orthogonal dual-staining creates a self-validating quadrant analysis.

Step-by-Step Methodology:

  • Cell Harvesting: Post-treatment (48h), collect both the culture media (containing detached, dead cells) and the adherent cells via mild trypsinization.

    • Causality: Discarding the culture media would result in a massive false-negative for late apoptotic and necrotic populations, ruining the assay's integrity.

  • Washing & Resuspension: Wash the cell pellet twice with cold PBS to remove residual media. Resuspend in 1X Annexin V Binding Buffer.

    • Causality: Standard culture media contains calcium chelators (like EDTA) that actively inhibit the calcium-dependent binding of Annexin V to phosphatidylserine.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze within 1 hour.

    • Validation: Always run single-stained controls (Annexin V only, PI only) and unstained cells to set precise compensation matrices, ensuring accurate delineation of the four quadrants (Live, Early Apoptotic, Late Apoptotic, Necrotic).

Conclusion

Quinoxalinol derivatives represent a highly versatile and potent class of anticancer agents. By rationally modifying the core scaffold, researchers can achieve sub-micromolar cytotoxicity that outpaces legacy drugs like Doxorubicin and Cisplatin. However, the true potential of these compounds can only be realized through rigorous, self-validating experimental workflows that clearly map phenotypic cytotoxicity to specific apoptotic and kinase-inhibitory mechanisms.

References

  • Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations.PMC (National Institutes of Health).
  • N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies.ResearchGate.
  • Design and Synthesis of Quinoxaline Hybrids as Modulators of HIF-1a, VEGF, and p21 for Halting Colorectal Cancer.ACS Omega.
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications.PMC (National Institutes of Health).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Quinoxalinol, 3-(trichloromethyl)-

Advanced Laboratory Safety & Operational Guide for 2-Quinoxalinol, 3-(trichloromethyl)- Executive Summary: The Chemical Causality of Risk Handling novel pharmacophores requires moving beyond standard safety data sheets t...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operational Guide for 2-Quinoxalinol, 3-(trichloromethyl)-

Executive Summary: The Chemical Causality of Risk Handling novel pharmacophores requires moving beyond standard safety data sheets to understand the chemical causality behind the hazards. 2-Quinoxalinol, 3-(trichloromethyl)- (CAS: 73855-49-9) is a critical scaffold utilized in the synthesis of [1]. However, the integration of a highly lipophilic quinoxaline core with an electrophilic trichloromethyl moiety results in significant [2]. This guide provides a self-validating, step-by-step operational and disposal plan designed specifically for researchers, scientists, and drug development professionals to ensure maximum laboratory safety and workflow efficiency.

Quantitative Hazard Profiling

To establish a robust safety protocol, we must first analyze the physicochemical parameters that dictate the compound's behavior in a laboratory setting.

ParameterValueOperational Safety Implication
CAS Number 73855-49-9Unique identifier required for inventory and exposure tracking.
Molecular Formula C9H5Cl3N2OHigh halogen content dictates strict disposal as halogenated waste.
LogP (Predicted) 2.75Highly lipophilic; readily absorbed through compromised skin or lipid bilayers.
Intravenous LD50 (Mouse) 56 mg/kgHigh acute systemic toxicity; requires BSL-2 equivalent chemical containment.
Boiling Point 409 ºCLow volatility at room temperature, but poses a severe dry-powder aerosolization risk.

Causality-Driven PPE Selection

Safety protocols must be self-validating systems where the failure of one component is immediately mitigated by another. For 2-Quinoxalinol, 3-(trichloromethyl)-, standard laboratory attire is insufficient.

  • Double-Gloving with Heavy-Duty Nitrile: The compound's lipophilicity (LogP 2.75) means that when solubilized in standard assay solvents like Dimethyl Sulfoxide (DMSO), it acts as a penetrant. DMSO can carry dissolved halogenated organics rapidly through standard latex. Double-gloving with chemical-resistant nitrile provides a self-validating barrier: if the outer glove is contaminated by a solvent splash, it can be immediately doffed without exposing the skin.

  • Chemical Splash Goggles & Face Shield: The trichloromethyl group is highly electrophilic and can cause severe ocular irritation or corneal damage upon contact. Standard safety glasses lack the orbital seal required to protect against aerosolized micro-particulates during powder transfer.

  • Impermeable, Flame-Resistant Lab Coat: A standard cotton lab coat absorbs liquids, holding toxic solutions against the body. An impermeable, fitted-cuff lab coat prevents dermal exposure to micro-particulates and solvent splashes.

Operational Workflow: Step-by-Step Chemical Handling

This methodology ensures that the compound remains contained from the moment the source vial is opened until the stock solution is sealed.

Step 1: Pre-Operation Containment Setup

  • Verify that the Class II Type B2 Biological Safety Cabinet (BSC) or ducted fume hood is fully operational with a face velocity of 80–100 fpm.

  • Line the primary work surface with an absorbent, plastic-backed bench pad to instantly contain any micro-spills.

Step 2: Anti-Static Weighing Protocol

  • Use an anti-static zero-stat gun on the micro-spatula and weigh boat. This prevents the electrostatic dispersion of the highly potent powder, which is a primary cause of accidental inhalation.

  • Tare the weigh boat inside the analytical balance enclosure within the fume hood.

  • Carefully transfer the required mass (e.g., for a 10 mM stock solution) and immediately seal the source vial.

Step 3: Solubilization and Transfer

  • Transfer the dry powder to a pre-tared amber glass vial to protect the compound from photodegradation.

  • Add anhydrous DMSO directly to the vial using a positive displacement pipette to ensure volumetric accuracy despite the solvent's viscosity.

  • Cap the vial securely with a PTFE-lined septum cap.

  • Vortex gently until complete dissolution is achieved. Critical Note: Never sonicate unsealed containers, as the cavitation process generates highly toxic, invisible aerosols.

Step 4: Immediate Decontamination

  • Wipe down the spatula, balance, and surrounding area with a solvent compatible with the compound (e.g., isopropanol), followed by a 10% sodium hypochlorite (bleach) solution to degrade residual organics, and finish with a distilled water wipe.

Spill Response & Halogenated Disposal Plan

In the event of a containment breach, immediate and methodical action is required.

  • Powder Spill Containment: Never sweep the powder, as this forces particulates into the air. Gently cover the spill with damp absorbent pads (using water or a mild surfactant) to suppress aerosolization, then carefully wipe inward.

  • Liquid Spill Containment: If the compound is spilled while in solution, apply an inert chemical absorbent such as diatomaceous earth or vermiculite. Do not use basic neutralizing agents directly on the raw powder, as trichloromethyl groups can undergo unpredictable haloform-type reactions under strongly basic conditions.

  • Waste Segregation: Due to the trichloromethyl moiety, all associated waste—including contaminated gloves, bench pads, pipette tips, and empty vials—must be strictly segregated into designated Halogenated Organic Waste containers. Incineration is the only approved method for final disposal.

Safety Logic & Workflow Visualization

Safety_Logic A Hazard Identification CAS: 73855-49-9 B Trichloromethyl Reactivity (Electrophilic/Irritant) A->B C High Systemic Toxicity (IV LD50: 56 mg/kg) A->C D Engineering Controls (Class II BSC / Fume Hood) B->D E PPE Selection C->E I Safe Chemical Manipulation (Weighing & Solubilization) D->I F Double Nitrile Gloves (Prevents DMSO/Lipid Penetration) E->F G Splash Goggles & Face Shield (Ocular Protection) E->G H Impermeable Lab Coat (Dermal Protection) E->H F->I G->I H->I J Halogenated Waste Disposal I->J

Logical relationship between 2-Quinoxalinol, 3-(trichloromethyl)- hazards and PPE requirements.

References

  • Synthesis And Antibacterial Activity of Angular Tetrahydrocycloamino [1, 2-a] Quinoxalin-4-one Derivatives. Scientific African.[Link]

  • CAS#:73855-49-9 | 2 (1H)-Quinoxalinone, 3-(trichloromethyl). Chemsrc.[Link]

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